Cy5.5 hydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C40H45ClN4O |
|---|---|
Molecular Weight |
633.3 g/mol |
IUPAC Name |
6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanehydrazide chloride |
InChI |
InChI=1S/C40H44N4O.ClH/c1-39(2)34(43(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)44(35)27-15-7-10-22-36(45)42-41;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27,41H2,1-5H3;1H |
InChI Key |
VXIABZZQCOGYIY-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Excitation and Emission Spectra of Cy5.5 Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties of Cy5.5 hydrazide, a near-infrared (NIR) fluorescent probe. This document details its core photophysical characteristics, provides standardized experimental protocols for its use, and illustrates relevant workflows for its application in bioconjugation and cellular imaging.
Core Properties of this compound
This compound is a reactive cyanine (B1664457) dye that is particularly useful for labeling biomolecules containing carbonyl groups, such as aldehydes and ketones. Its fluorescence in the near-infrared spectrum makes it an ideal candidate for in vivo imaging studies due to reduced background autofluorescence and deeper tissue penetration.[1][2] The hydrazide functional group allows for covalent conjugation to glycoproteins and antibodies that have been subjected to periodate (B1199274) oxidation, a process that generates aldehyde groups from sugar moieties.[1][3]
Spectral Characteristics
The photophysical properties of this compound are summarized in the table below. These values are representative and can be influenced by the solvent environment and conjugation to biomolecules.
| Property | Value | Reference |
| Excitation Maximum (λex) | 673 - 684 nm | [1][3][4][5] |
| Emission Maximum (λem) | 703 - 710 nm | [1][3][5] |
| Molar Extinction Coefficient (ε) | ~198,000 - 209,000 M⁻¹cm⁻¹ | [1][3][4] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | [1][3] |
| Recommended Laser Line | 660 nm | |
| Common Emission Filter | 695/40 nm | [6] |
| Solubility | DMSO, DMF | [3] |
Experimental Protocols
Determination of Excitation and Emission Spectra
This protocol outlines the general procedure for measuring the fluorescence spectra of this compound.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., DMSO, PBS)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid inner filter effects, typically with an absorbance below 0.1 at the excitation maximum.
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the expected emission maximum (e.g., 710 nm).
-
Scan a range of excitation wavelengths (e.g., 600-700 nm).
-
The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum represents the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined excitation maximum (λex).
-
Scan a range of emission wavelengths (e.g., 680-800 nm).
-
The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum represents the emission maximum (λem).[4]
-
Labeling of Glycoproteins with this compound via Periodate Oxidation
This protocol describes the covalent attachment of this compound to glycoproteins.
Materials:
-
Glycoprotein (B1211001) (e.g., antibody)
-
Sodium meta-periodate (NaIO₄)
-
This compound
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: Ethylene glycol or glycerol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 2-10 mg/mL.
-
Periodate Oxidation:
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10 mM and incubate for 5-10 minutes.
-
Purification of Oxidized Glycoprotein: Remove excess periodate and byproducts by passing the solution through a desalting column equilibrated with 0.1 M Sodium Acetate, pH 5.5.
-
Conjugation Reaction:
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Add the this compound stock solution to the purified oxidized glycoprotein solution. A molar excess of 20-50 fold of the dye to the protein is a common starting point.
-
Incubate the reaction for 2 hours to overnight at room temperature in the dark.[8]
-
-
Purification of Labeled Glycoprotein: Separate the labeled glycoprotein from unreacted dye using a size-exclusion chromatography column.
Visualizations
Experimental Workflow for Glycoprotein Labeling
Caption: Experimental workflow for labeling glycoproteins.
Signaling Pathway Example: Antibody-Drug Conjugate Internalization
This compound can be used to label monoclonal antibodies (mAbs) to track their delivery to target cells. This diagram illustrates a simplified pathway of a labeled antibody targeting a cell surface receptor, leading to internalization and subsequent drug release.
Caption: Simplified signaling pathway of ADC internalization.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. iss.com [iss.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Solubility of Cy5.5 Hydrazide
For researchers, scientists, and professionals in drug development, understanding the solubility of fluorescent probes like Cy5.5 hydrazide is critical for the success of labeling, imaging, and various fluorescence-based assays. This in-depth guide provides a comprehensive overview of the solubility characteristics of this compound, detailed protocols for its dissolution and handling, and a logical workflow for its application in biomolecule conjugation.
This compound is a near-infrared (NIR) fluorescent dye equipped with a hydrazide reactive group. This functionality allows it to form stable covalent bonds with carbonyl groups (aldehydes and ketones), making it an invaluable tool for labeling glycoproteins, antibodies, and other biomolecules. However, its non-sulfonated cyanine (B1664457) structure dictates its solubility profile, which must be carefully considered for optimal performance.
Core Data Presentation: Solubility of this compound
The solubility of this compound is characterized by its hydrophobicity. While it exhibits poor solubility in aqueous solutions, it is readily soluble in polar organic solvents. For practical applications, stock solutions are invariably prepared in an organic solvent, which is then added in small volumes to the aqueous reaction buffer containing the target molecule.[1][2]
Below is a summary of the reported solubility characteristics for this compound and related non-sulfonated cyanine hydrazides.
| Solvent | Solubility Classification | Quantitative Data (if available) | Source(s) |
| Dimethyl Sulfoxide (B87167) (DMSO) | Good / Soluble | - | [3][4] |
| Dimethylformamide (DMF) | Good / Soluble | - | [3][4] |
| Dichloromethane (DCM) | Soluble | - | [3] |
| Alcohols | Good | - | [4] |
| Water | Practically Insoluble | < 2 µM | [5] |
| Aqueous Buffers | Low / Poor | - | [1][2] |
Note: For biomolecule labeling in aqueous buffers, an organic co-solvent like DMSO or DMF is necessary to achieve an efficient reaction.[1] The sulfonated version, sulfo-Cyanine5 hydrazide, offers a water-soluble alternative.[6]
Experimental Protocols
Accurate and reproducible results depend on the proper handling and dissolution of the dye. The following protocols provide detailed methodologies for preparing and using this compound solutions.
Protocol 1: Reconstitution of Lyophilized this compound to Create a Stock Solution
This protocol describes the standard procedure for preparing a concentrated stock solution from the lyophilized powder. It is critical to use anhydrous solvents to prevent hydrolysis of the hydrazide group.[7]
Materials:
-
Vial of lyophilized this compound
-
Anhydrous (dry) dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Vortex mixer
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature for 15-20 minutes. This crucial step prevents the condensation of atmospheric moisture onto the cold powder, which could lead to hydrolysis.[7]
-
Solvent Addition: Briefly centrifuge the vial to ensure all the powder is at the bottom. Carefully open the vial and, using a calibrated pipette, add the required volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 1-10 mg/mL).
-
Dissolution: Cap the vial securely and vortex gently until the dye is completely dissolved. The resulting solution should be clear and free of any visible particulates. Sonication can be used sparingly if dissolution is slow.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, dispense the stock solution into small, single-use aliquots in low-protein-binding microcentrifuge tubes.[7] Store the aliquots at -20°C or -80°C, protected from light.[7] Under these conditions, the stock solution is stable for 1 to 6 months.[7]
Protocol 2: General Procedure for Labeling Glycoproteins with this compound
This protocol outlines a typical workflow for labeling glycoproteins, such as antibodies, where aldehyde groups are first generated by periodate (B1199274) oxidation of sugar moieties.[5]
Materials:
-
Glycoprotein (B1211001) solution (e.g., antibody in PBS)
-
Sodium periodate (NaIO₄) solution
-
Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
This compound stock solution (from Protocol 1)
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Procedure:
-
Oxidation: Incubate the glycoprotein with sodium periodate in the dark to generate aldehyde groups. The concentration and incubation time will depend on the specific protein.
-
Buffer Exchange: Remove excess periodate by buffer exchange into the reaction buffer (pH 5.5).
-
Labeling Reaction: Add the this compound stock solution to the glycoprotein solution. The final concentration of the organic co-solvent (DMSO or DMF) should typically be kept between 5-20% of the total reaction volume to ensure the dye remains in solution without denaturing the protein.[2]
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light. The hydrazide groups on the dye will react with the newly formed aldehyde groups on the glycoprotein to form a stable hydrazone bond.[5]
-
Purification: Separate the labeled glycoprotein from the unreacted, free dye using a size-exclusion chromatography column or dialysis.
Visualized Workflows and Pathways
To further elucidate the application of this compound, the following diagrams illustrate key processes.
Caption: Workflow for preparing a this compound stock solution.
References
Safeguarding Your Signal: A Technical Guide to Cy5.5 Hydrazide Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of fluorescence-based assays and in vivo imaging, the integrity of your fluorescent probes is paramount. Cyanine 5.5 (Cy5.5) hydrazide, a near-infrared (NIR) dye, is a powerful tool for labeling biomolecules containing aldehyde or ketone groups. Its performance, however, is intrinsically linked to its stability. This technical guide provides an in-depth overview of the optimal storage and handling conditions for Cy5.5 hydrazide, ensuring the reliability and reproducibility of your experimental results.
Core Storage Recommendations
Proper storage is the first line of defense against the degradation of this compound. The following table summarizes the recommended storage conditions for the lyophilized powder and reconstituted solutions. Adherence to these guidelines is critical for maximizing the shelf life and performance of the dye.
| Parameter | Lyophilized Powder | Reconstituted Solution (in anhydrous DMSO or DMF) |
| Storage Temperature | -20°C is standard for long-term storage. Some suppliers suggest temperatures as low as -80°C for extended stability. | -20°C for short to medium-term storage (1-6 months). For longer-term storage, -80°C is recommended. |
| Light Exposure | Store in the dark. Cyanine dyes are susceptible to photobleaching. | Store in the dark. Protect from light during handling and experiments as much as possible. |
| Moisture | Store in a desiccated environment. The hydrazide functional group is sensitive to hydrolysis. | Use anhydrous solvents (e.g., DMSO, DMF) for reconstitution. Minimize exposure to atmospheric moisture. |
| Shelf Life | Up to 24 months when stored correctly. | 1 to 6 months at -20°C. Stability is dependent on the solvent purity and handling. |
| Transportation | Can be shipped at ambient temperature for up to 3 weeks without significant degradation. | Should be transported on ice or dry ice to maintain temperature. |
Stability Profile of this compound
The stability of this compound is influenced by several factors, including pH, light exposure, and the presence of oxidizing or reducing agents. Understanding these sensitivities is crucial for designing robust experimental protocols.
pH Stability
Cyanine dyes like Cy5.5 are known to be stable over a broad pH range, typically from 4 to 10. This versatility allows for their use in a variety of biological buffers. However, extreme pH conditions should be avoided as they can lead to the degradation of the dye. The hydrazone bond formed upon conjugation of this compound to a biomolecule is also pH-sensitive and may be less stable under acidic conditions.
Photostability
A significant challenge with fluorescent dyes is photobleaching – the irreversible loss of fluorescence upon exposure to light. Cyanine dyes are prone to photooxidation. To mitigate this, it is essential to:
-
Minimize the exposure of the dye and its conjugates to light during all stages of handling, storage, and experimentation.
-
Use appropriate filters and minimize illumination intensity and duration during fluorescence imaging.
-
Consider the use of antifade reagents in mounting media for microscopy applications.
Chemical Stability
The chemical environment can significantly impact the stability of this compound.
-
Oxidizing and Reducing Agents: Cyanine dyes can be susceptible to degradation by strong oxidizing or reducing agents. The polymethine chain is particularly vulnerable to oxidative cleavage. It is advisable to avoid the presence of such agents in your experimental setup unless they are a controlled part of the reaction.
-
Solvent Purity: For reconstituted solutions, the use of high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) is critical. The presence of water can lead to the hydrolysis of the hydrazide group, rendering the dye inactive for conjugation.
Freeze-Thaw Stability
Repeated freeze-thaw cycles can degrade fluorescent dyes and other sensitive reagents. While specific data for this compound is limited, it is best practice to:
-
Aliquot reconstituted solutions into single-use volumes to avoid multiple freeze-thaw cycles.
-
If repeated use from a single stock is unavoidable, minimize the number of freeze-thaw cycles.
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted based on specific experimental needs and available equipment.
Protocol 1: Assessment of pH Stability
This protocol outlines a method to evaluate the effect of pH on the fluorescence intensity of this compound.
Methodology:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mg/mL).
-
Prepare a series of buffers with pH values ranging from 3 to 11 (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, and carbonate-bicarbonate buffer for pH 9-11).
-
Dilute the this compound stock solution into each buffer to a final concentration suitable for fluorescence measurement (e.g., 1 µM).
-
Incubate the solutions for a defined period (e.g., 1 hour) at room temperature, protected from light.
-
Measure the fluorescence intensity of each sample using a fluorometer with excitation and emission wavelengths appropriate for Cy5.5 (Excitation max ~675-685 nm, Emission max ~695-710 nm).
-
Plot the fluorescence intensity as a function of pH to determine the stability range.
Protocol 2: Photostability Assay
This protocol provides a method to quantify the photostability of this compound under specific light exposure conditions.
Methodology:
-
Prepare a solution of this compound in a suitable buffer (e.g., PBS, pH 7.4) at a concentration appropriate for fluorescence microscopy or spectroscopy.
-
Place the sample on a microscope slide or in a cuvette.
-
Measure the initial fluorescence intensity (t=0).
-
Continuously expose the sample to a light source of a specific wavelength and intensity.
-
Record the fluorescence intensity at regular intervals over a defined period.
-
Plot the normalized fluorescence intensity against time to determine the photobleaching rate.
Protocol 3: Freeze-Thaw Stability Assay
This protocol describes a method to assess the impact of repeated freeze-thaw cycles on the integrity of a this compound solution.
Methodology:
-
Prepare a stock solution of this compound in anhydrous DMSO and divide it into multiple aliquots.
-
Store the aliquots at -20°C or -80°C.
-
Subject one aliquot to a freeze-thaw cycle: Freeze at the storage temperature for at least 4 hours, then thaw at room temperature.
-
After each cycle , take a small sample from the aliquot and measure its absorbance and/or fluorescence spectrum.
-
Repeat the freeze-thaw cycles for a predetermined number of times (e.g., 3-5 cycles).
-
Compare the spectral properties of the cycled aliquot to a control aliquot that has not undergone any freeze-thaw cycles to assess degradation.
Visualizing Workflows and Relationships
To further clarify the critical aspects of handling this compound, the following diagrams, generated using the DOT language, illustrate key workflows and logical relationships.
Caption: Workflow for the proper storage and handling of this compound.
A Technical Guide to the Core Properties of Near-Infrared Cyanine Dyes
For Researchers, Scientists, and Drug Development Professionals
Near-infrared (NIR) cyanine (B1664457) dyes have emerged as indispensable tools in biomedical research and drug development. Their unique photophysical properties, operating within the NIR window (700-1000 nm), allow for deep tissue penetration of light, minimal autofluorescence from biological tissues, and reduced light scattering, making them ideal candidates for a wide range of applications including in vivo imaging, photodynamic therapy (PDT), and photothermal therapy (PTT). This technical guide provides an in-depth overview of the basic properties of NIR cyanine dyes, focusing on their chemical structure, photophysical characteristics, and mechanisms of action in biological systems.
Chemical Structure and Photophysical Properties
NIR cyanine dyes are characterized by a polymethine chain flanked by two heterocyclic moieties. The length of the conjugated polymethine chain is a key determinant of the dye's absorption and emission wavelengths; longer chains result in a red shift, pushing the spectral properties into the NIR region.[1][2] Heptamethine cyanines are a prominent class of NIR dyes extensively used in biomedical applications.[2]
The photophysical properties of these dyes, such as their molar extinction coefficient (ε), fluorescence quantum yield (Φf), and Stokes shift, are critical for their application. A high molar extinction coefficient signifies efficient light absorption, while a high fluorescence quantum yield indicates efficient emission of fluorescence. The Stokes shift, the difference between the maximum absorption and emission wavelengths, is ideally large to minimize self-quenching and improve signal-to-noise ratios.
Quantitative Data of Common NIR Cyanine Dyes
The following tables summarize the key quantitative data for several commonly used NIR cyanine dyes. These values can vary depending on the solvent and local environment.
| Dye | Molecular Weight ( g/mol ) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Stokes Shift (nm) | Solvent/Medium |
| Indocyanine Green (ICG) | 774.96 | ~780 | ~820 | ~150,000 - 250,000 | ~0.01 - 0.13 | ~40 | Plasma, DMSO, Water[1][3] |
| IR-780 iodide | 667.63 | ~780 | ~800 | ~200,000 - 300,000 | ~0.08 | ~20 | Methanol, DMSO |
| IR-808 | Varies | ~790-808 | ~830 | High | Moderate | ~22-40 | Varies |
| IR-820 | 844.03 | ~820 | ~840 | ~200,000 | Low | ~20 | Varies |
| IRDye 800CW | 1093.27 | ~774 | ~789 | ~240,000 | ~0.09 - 0.12 | ~15 | PBS, Water |
| Cy7 | Varies | ~750 | ~773 | ~250,000 | Varies | ~23 | Varies |
| Cy7.5 | Varies | ~788 | ~808 | High | High | ~20 | Varies |
Cellular Uptake and Subcellular Localization
The biological activity of NIR cyanine dyes is intrinsically linked to their ability to penetrate cell membranes and accumulate in specific subcellular compartments. Several mechanisms have been identified for their cellular uptake.
Mechanisms of Cellular Entry
The uptake of many NIR cyanine dyes into cancer cells is an active process. One of the key players in this process is the family of Organic Anion-Transporting Polypeptides (OATPs) , which are often overexpressed on the surface of cancer cells. This active transport mechanism contributes to the selective accumulation of these dyes in tumor tissues compared to healthy tissues. Besides active transport, cyanine dyes can also enter cells via endocytosis , a process where the cell membrane engulfs the dye molecules to form vesicles.
Subcellular Targeting: Mitochondria and Lysosomes
Once inside the cell, many cationic and lipophilic NIR cyanine dyes exhibit a strong tendency to accumulate in mitochondria . This accumulation is driven by the large negative mitochondrial membrane potential. The preferential targeting of mitochondria is a key aspect of their application in PDT, as it allows for the localized generation of reactive oxygen species (ROS) that can induce apoptosis. Additionally, dyes that enter the cell via endocytosis are often trafficked to lysosomes .
Mechanisms of Action in Therapy
NIR cyanine dyes are versatile agents that can be employed in both photodynamic and photothermal therapies.
Photodynamic Therapy (PDT)
In PDT, a photosensitizer (the cyanine dye) is excited by light of a specific wavelength, leading to the production of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). This process involves the photosensitizer transitioning from its ground state to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. Energy transfer from the triplet state photosensitizer to molecular oxygen generates singlet oxygen, which can then damage cellular components and induce cell death.
Photothermal Therapy (PTT)
In PTT, the NIR dye absorbs light energy and converts it into heat through non-radiative decay processes. This localized hyperthermia can lead to the denaturation of proteins and other cellular components, ultimately causing cell death. The efficiency of this process is dependent on the dye's ability to undergo rapid internal conversion and vibrational relaxation.
Experimental Protocols
Accurate characterization of the photophysical properties of NIR cyanine dyes is crucial for their effective application. The following are detailed protocols for key experiments.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar extinction coefficient (ε) of a NIR cyanine dye.
Materials:
-
NIR cyanine dye stock solution of known concentration in a suitable solvent (e.g., DMSO, methanol).
-
Spectrophotometer-grade solvent.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Prepare a series of dilutions of the cyanine dye stock solution in the chosen solvent. The final concentrations should result in absorbance values between 0.1 and 1.0 at the absorption maximum to ensure linearity according to the Beer-Lambert law.
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the spectrophotometer to scan a wavelength range that covers the expected absorption of the dye (e.g., 600-900 nm).
-
Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Rinse the cuvette with a small amount of the most dilute dye solution and then fill it with the solution.
-
Record the absorption spectrum of the dye solution.
-
Repeat steps 5 and 6 for all the prepared dilutions, moving from the most dilute to the most concentrated.
-
Identify the wavelength of maximum absorbance (λabs).
-
Plot a graph of absorbance at λabs versus concentration.
-
The molar extinction coefficient (ε) can be calculated from the slope of the linear fit of the data using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
Fluorescence Spectroscopy and Relative Quantum Yield Determination
Objective: To determine the fluorescence emission spectrum and the relative fluorescence quantum yield (Φf) of a NIR cyanine dye.
Materials:
-
NIR cyanine dye solution.
-
A standard dye with a known quantum yield in the same solvent and with an overlapping absorption range (e.g., ICG in DMSO).
-
Spectrofluorometer.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Absorbance Measurement:
-
Prepare dilute solutions of both the sample dye and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the same wavelength used for the absorbance measurements.
-
Record the corrected fluorescence emission spectrum for each solution of the sample and the standard. The emission range should cover the entire fluorescence band of the dye.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (F).
-
The quantum yield of the sample (Φf_sample) can be calculated using the following equation: Φf_sample = Φf_std * (F_sample / F_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:
-
Φf_std is the quantum yield of the standard.
-
F is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Singlet Oxygen Quantum Yield Measurement
Objective: To determine the singlet oxygen quantum yield (ΦΔ) of a NIR cyanine dye, which is a measure of its efficiency as a photosensitizer in PDT.
Materials:
-
NIR cyanine dye solution.
-
A chemical trap for singlet oxygen (e.g., 1,3-diphenylisobenzofuran (B146845) - DPBF).
-
A standard photosensitizer with a known singlet oxygen quantum yield (e.g., Methylene Blue).
-
UV-Vis spectrophotometer.
-
Light source for irradiation (e.g., a laser with a wavelength corresponding to the dye's absorption maximum).
Procedure:
-
Prepare solutions of the sample dye and the standard photosensitizer in a suitable solvent containing the singlet oxygen trap (DPBF). The concentration of the dye should be adjusted to have a similar absorbance at the irradiation wavelength as the standard.
-
Measure the initial absorbance of the DPBF at its absorption maximum (around 415 nm).
-
Irradiate the solution with the light source for a specific period.
-
Measure the absorbance of the DPBF again. The decrease in absorbance is due to its reaction with singlet oxygen.
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated by comparing the rate of DPBF bleaching to that of the standard using the following equation: ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_abs_std / I_abs_sample) Where:
-
ΦΔ_std is the singlet oxygen quantum yield of the standard.
-
k is the rate of DPBF absorbance decrease.
-
I_abs is the rate of light absorption by the photosensitizer.
-
This guide provides a foundational understanding of the core properties of near-infrared cyanine dyes, essential for their effective utilization in research and development. The provided data and protocols serve as a starting point for scientists and professionals to explore and harness the full potential of these versatile molecules.
References
Methodological & Application
Application Notes: Site-Specific Labeling of Glycoproteins with Cy5.5 Hydrazide
Introduction
The site-specific fluorescent labeling of glycoproteins is a critical technique for researchers, scientists, and drug development professionals. This method allows for the visualization and tracking of glycoproteins in various biological assays without compromising their function. The protocol described here focuses on labeling carbohydrate moieties on glycoproteins with Cy5.5 hydrazide, a near-infrared fluorescent dye well-suited for applications requiring low background fluorescence and deep tissue penetration, such as in vivo imaging.[1]
The core principle of this method is a two-step process. First, cis-diol groups within the glycoprotein's carbohydrate chains, particularly on terminal sialic acid residues, are gently oxidized using sodium meta-periodate (NaIO₄) to create reactive aldehyde groups.[2][3] Second, the hydrazide group of this compound reacts with these aldehydes to form a stable hydrazone bond, covalently attaching the fluorescent dye.[1][2] This strategy is advantageous because it targets glycosylation sites that are typically distant from the protein's active or antigen-binding domains, thereby preserving its biological activity.[1][2]
Reaction Principle and Workflow Diagrams
The labeling process involves the initial oxidation of the glycoprotein (B1211001) followed by conjugation with the hydrazide dye.
Caption: Chemical reaction for this compound labeling of glycoproteins.
The experimental procedure follows a logical sequence of preparation, reaction, and purification steps.
Caption: Experimental workflow for glycoprotein labeling.
Detailed Experimental Protocol
This protocol provides a general guideline for labeling glycoproteins. Optimal conditions may vary depending on the specific glycoprotein and should be determined empirically.
Materials and Reagents
-
Purified Glycoprotein (e.g., IgG antibody)
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Coupling Buffer: 0.1 M Sodium Acetate, pH 5.5 (or PBS, pH 6.5-7.4)
-
Quenching Solution: 1 M Ethylene (B1197577) Glycol or Glycerol
-
Anhydrous DMSO
-
Purification Column (e.g., Sephadex G-25 or equivalent desalting column)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure
Part 1: Oxidation of Glycoprotein
This step generates aldehyde groups on the carbohydrate chains. The concentration of sodium periodate can be adjusted to control the extent of oxidation.[3]
-
Prepare Glycoprotein: Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 2-10 mg/mL.
-
Prepare Periodate Solution: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in ice-cold Oxidation Buffer. Protect this solution from light.
-
Initiate Oxidation: Add the NaIO₄ stock solution to the glycoprotein solution to achieve the desired final concentration.
-
Incubate: Incubate the reaction for 30 minutes on ice or at 4°C. The reaction must be protected from light (e.g., by wrapping the tube in aluminum foil).[2][3]
-
Quench Reaction: Stop the oxidation by adding a quenching solution (e.g., ethylene glycol) to a final concentration of 10-20 mM. Incubate for 10 minutes on ice.
-
Purify Oxidized Glycoprotein: Immediately remove excess periodate and quenching reagent by passing the solution through a desalting column (e.g., Sephadex G-25) pre-equilibrated with Coupling Buffer.
Part 2: Coupling with this compound
This step covalently attaches the fluorescent dye to the oxidized glycoprotein.
-
Prepare Dye Stock Solution: Just before use, dissolve this compound in anhydrous DMSO to create a 10-50 mM stock solution.
-
Initiate Coupling: Add the this compound stock solution to the purified, oxidized glycoprotein solution. A 20- to 50-fold molar excess of dye to protein is a common starting point.
-
Incubate: Incubate the reaction for 2 hours to overnight at room temperature, protected from light.[2] The optimal incubation time can vary and may require empirical determination.
Part 3: Purification of Labeled Glycoprotein
This step is crucial for removing unconjugated this compound.
-
Prepare Column: Equilibrate a desalting or gel filtration column (e.g., Sephadex G-25) with PBS, pH 7.4.
-
Purify Conjugate: Apply the reaction mixture to the column. The labeled glycoprotein will typically elute first, followed by the smaller, unconjugated dye molecules.
-
Collect Fractions: Collect the fractions containing the colored, labeled protein. The success of the separation can be monitored by measuring the absorbance at 280 nm (for protein) and ~675 nm (for Cy5.5).
-
Store: Store the purified, labeled glycoprotein at 4°C, protected from light. For long-term storage, consider adding a protein stabilizer (e.g., BSA) and storing at -20°C or -80°C.
Data Presentation: Reaction Parameters
The efficiency of the labeling reaction is dependent on several factors. The table below summarizes typical starting conditions and important parameters.
| Parameter | Recommended Range/Value | Notes |
| Glycoprotein Concentration | 2 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Sodium Periodate (NaIO₄) | 1 mM (Sialic Acids) or 10 mM (General) | Prepare fresh and protect from light.[3] |
| Oxidation Incubation | 30 minutes at 4°C | Protect from light to prevent degradation of reagents. |
| Reaction pH | Oxidation: pH 5.5; Coupling: pH 6.5 - 7.4 | Hydrazone bond formation is efficient near neutral pH.[4][5] |
| Molar Excess of Dye | 20x - 50x | Higher excess can increase labeling but may also lead to non-specific binding. |
| Coupling Incubation | 2 - 16 hours at Room Temperature | Longer times may increase labeling efficiency.[2] |
Characterization of Labeled Glycoprotein
After purification, it is recommended to characterize the conjugate to determine the degree of labeling (DOL) and confirm the integrity of the protein.
-
Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be calculated using spectrophotometry by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorption maximum of Cy5.5 (~675 nm).
-
SDS-PAGE: Analyze the labeled glycoprotein by SDS-PAGE and visualize the gel using a fluorescence imager to confirm that the fluorescence signal co-migrates with the protein band.
-
Functional Assays: Perform relevant functional assays (e.g., ELISA, cell binding assays) to confirm that the biological activity of the glycoprotein has been retained after labeling.
References
Step-by-Step Guide to Antibody Conjugation with Cy5.5 Hydrazide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the conjugation of antibodies with Cy5.5 hydrazide. This method facilitates the site-specific labeling of antibodies, preserving their antigen-binding affinity and function. The protocol is designed for researchers in immunology, cell biology, and drug development who require fluorescently labeled antibodies for applications such as in vivo imaging, flow cytometry, and fluorescence microscopy.
The conjugation chemistry is based on the oxidation of the carbohydrate moieties in the Fc region of the antibody, creating aldehyde groups that subsequently react with the hydrazide group of the Cy5.5 dye to form a stable hydrazone bond.[1][2][3] This site-directed conjugation approach ensures that the antigen-binding sites (Fab regions) remain unobstructed, maintaining the antibody's biological activity.[4]
Experimental Workflow
The overall experimental workflow for the conjugation of an antibody with this compound involves three main stages: antibody preparation and oxidation, conjugation with the fluorescent dye, and finally, purification of the antibody-dye conjugate.
Caption: Experimental workflow for the conjugation of this compound to antibodies.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the antibody conjugation protocol.
Table 1: Reagent and Antibody Concentrations
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 2-10 mg/mL | Higher concentrations can improve conjugation efficiency.[2] |
| Sodium meta-periodate Concentration | 5-20 mM | The optimal concentration may need to be determined experimentally. |
| This compound Stock Concentration | 10 mg/mL in anhydrous DMSO | Should be prepared immediately before use. |
Table 2: Reaction Conditions and Ratios
| Parameter | Recommended Value | Notes |
| Hydrazide:Antibody Molar Ratio | 20-50:1 | The optimal ratio should be determined experimentally. |
| Oxidation Reaction Time | 10-30 minutes | At room temperature, protected from light. |
| Conjugation Reaction Time | 2 hours to overnight | At room temperature, protected from light. Longer incubation can increase the Degree of Labeling (DOL). |
| Oxidation Reaction pH | 5.5 | Using 0.1 M Sodium Acetate (B1210297) Buffer. |
| Conjugation Reaction pH | 5.5 | Using 0.1 M Sodium Acetate Buffer. |
| Purification Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | For removal of unconjugated dye. |
Table 3: Expected Outcomes
| Parameter | Expected Value | Notes |
| Degree of Labeling (DOL) | 2-10 | Optimal for most antibodies to avoid fluorescence quenching. |
| Antibody Recovery | >70% | Can be affected by the chosen purification methods. |
Experimental Protocols
Materials and Reagents:
-
Purified antibody (IgG)
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Acetate Buffer (0.1 M, pH 5.5)
-
Phosphate-Buffered Saline (PBS; pH 7.2-7.4)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction tubes (e.g., microcentrifuge tubes), protected from light
-
Spectrophotometer
Protocol:
Part 1: Antibody Oxidation
-
Antibody Preparation: Prepare a solution of the antibody at a concentration of 2-10 mg/mL in 0.1 M Sodium Acetate Buffer, pH 5.5. If the antibody is in a buffer containing Tris or glycine, it must be exchanged into the sodium acetate buffer using a desalting column.
-
Oxidation Reaction: Add a freshly prepared solution of sodium meta-periodate to the antibody solution to a final concentration of 5-20 mM.
-
Incubation: Incubate the reaction mixture for 10-30 minutes at room temperature in the dark with gentle mixing.
-
Purification of Oxidized Antibody: Immediately following incubation, purify the oxidized antibody from the excess sodium periodate (B1199274) using a desalting column pre-equilibrated with 0.1 M Sodium Acetate Buffer, pH 5.5. This step is crucial to stop the oxidation reaction.
Part 2: Conjugation of this compound to the Oxidized Antibody
-
Preparation of this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add the this compound solution to the purified oxidized antibody solution. A typical starting molar excess of dye to antibody is 20-50 fold.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle mixing. The incubation can be extended overnight if necessary to increase the DOL.
Part 3: Purification of the Antibody-Cy5.5 Conjugate
-
Removal of Unconjugated Dye: Purify the antibody-Cy5.5 conjugate from the excess, unconjugated this compound using a desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.
-
Fraction Collection: Collect the fractions containing the colored conjugate, which will typically elute first.
-
Storage: Store the purified antibody-Cy5.5 conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C or -80°C.
Part 4: Characterization of the Antibody-Cy5.5 Conjugate
Determination of the Degree of Labeling (DOL):
The DOL, which represents the average number of dye molecules conjugated to each antibody molecule, is a critical parameter for ensuring the quality and reproducibility of the conjugate.
-
Spectrophotometric Measurement: Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength for Cy5.5, which is approximately 673 nm (Aₘₐₓ).
-
Calculation of DOL: The DOL can be calculated using the following formula:
DOL = (Aₘₐₓ × ε_Ab) / [(A₂₈₀ - (Aₘₐₓ × CF₂₈₀)) × ε_dye]
Where:
-
Aₘₐₓ is the absorbance of the conjugate at the λₘₐₓ of Cy5.5.
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
ε_Ab is the molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).
-
ε_dye is the molar extinction coefficient of Cy5.5 at its λₘₐₓ (typically ~209,000 M⁻¹cm⁻¹).
-
CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye). This value is typically provided by the dye manufacturer.
-
Signaling Pathway Diagram
Antibodies conjugated with Cy5.5 are often used to visualize and track specific cell populations or molecular targets in various biological pathways. For instance, a Cy5.5-conjugated antibody targeting a cell surface receptor can be used to study receptor-mediated endocytosis.
Caption: Visualization of receptor-mediated endocytosis using a Cy5.5-conjugated antibody.
References
Application Notes and Protocols: Cy5.5 Hydrazide for In Vivo Imaging in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Cy5.5 hydrazide for in vivo imaging applications in mouse models. This document includes detailed protocols for antibody conjugation and animal imaging, quantitative data for experimental planning, and diagrams to visualize key processes.
Introduction to this compound
This compound is a near-infrared (NIR) fluorescent dye that is particularly well-suited for in vivo imaging.[1][2] Its emission wavelength falls within the NIR window (700-900 nm), a range where light absorption and scattering by biological tissues are significantly reduced.[3] This property allows for deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores that emit in the visible spectrum.[3]
The hydrazide functional group on Cy5.5 enables its covalent conjugation to biomolecules containing aldehyde or ketone groups.[4] A common application is the labeling of glycoproteins, such as antibodies, after mild oxidation of their carbohydrate moieties to generate aldehydes. This site-specific conjugation method is advantageous as it typically does not interfere with the antigen-binding site of the antibody.
Applications in In Vivo Imaging
This compound is a versatile tool for a range of in vivo imaging applications in mouse models, including:
-
Tumor Imaging: When conjugated to a tumor-targeting ligand, such as a monoclonal antibody, this compound can be used to visualize and quantify tumor growth and metastasis.
-
Biodistribution Studies: Tracking the localization and clearance of therapeutic agents or drug delivery vehicles is crucial in drug development. This compound serves as a robust fluorescent tag for quantifying the biodistribution of these molecules in various organs over time.
-
Pharmacokinetic Analysis: The pharmacokinetic profile of a drug or biologic can be assessed by monitoring the fluorescence intensity of the Cy5.5-labeled molecule in the bloodstream and different tissues at various time points.
Quantitative Data Summary
The following tables provide key quantitative data for this compound and its use in in vivo imaging.
Table 1: Spectroscopic Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~673 nm | |
| Emission Maximum (Em) | ~707 nm | |
| Molar Extinction Coefficient | ~209,000 M⁻¹cm⁻¹ | |
| Quantum Yield | ~0.2 |
Table 2: Illustrative Biodistribution of a Cy5.5-labeled Nanoparticle in Mice (24 hours post-injection)
| Organ | % Injected Dose per Gram (%ID/g) |
| Liver | 25.3 ± 4.1 |
| Spleen | 18.7 ± 3.5 |
| Kidneys | 5.2 ± 1.2 |
| Lungs | 3.1 ± 0.8 |
| Tumor | 8.5 ± 2.3 |
| Blood | 1.9 ± 0.5 |
Note: This data is illustrative and the actual biodistribution is highly dependent on the specific properties of the labeled molecule or nanoparticle.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the site-specific conjugation of this compound to the carbohydrate moieties of an IgG antibody.
Materials:
-
IgG Antibody (2-10 mg/mL in 0.1 M Sodium Acetate Buffer, pH 5.5)
-
Sodium meta-periodate (NaIO₄)
-
Quenching solution (e.g., glycerol (B35011) or ethylene (B1197577) glycol)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
0.1 M Sodium Acetate Buffer, pH 5.5
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Oxidation:
-
Prepare a fresh solution of sodium meta-periodate in 0.1 M Sodium Acetate Buffer, pH 5.5.
-
Add the periodate (B1199274) solution to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction for 30 minutes at room temperature in the dark.
-
-
Quenching and Purification of Oxidized Antibody:
-
Stop the oxidation reaction by adding a quenching solution to a final concentration of 10-20 mM.
-
Incubate for 10 minutes at room temperature.
-
Immediately purify the oxidized antibody using a desalting column pre-equilibrated with 0.1 M Sodium Acetate Buffer, pH 5.5, to remove excess periodate and quenching solution.
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the this compound solution to the purified oxidized antibody solution. A starting molar excess of 20-50 fold of dye to antibody is recommended. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 2 hours to overnight at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound from the antibody-dye conjugate using a desalting column or size-exclusion chromatography pre-equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the fluorescently labeled antibody, which will typically elute first.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~673 nm (for Cy5.5).
-
-
Storage:
-
Store the purified Cy5.5-antibody conjugate at 4°C, protected from light. For long-term storage, aliquot and store at -20°C or -80°C.
-
Protocol 2: In Vivo Imaging of Tumor-Bearing Mice
This protocol provides a general workflow for in vivo fluorescence imaging of tumor-bearing mice using a Cy5.5-labeled targeting agent.
Materials:
-
Tumor-bearing mouse model
-
Cy5.5-labeled targeting molecule (e.g., antibody-conjugate)
-
Sterile PBS or other appropriate vehicle for injection
-
In vivo imaging system (e.g., IVIS) with appropriate filters for Cy5.5 (Excitation: ~670 nm, Emission: >690 nm)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
-
Probe Administration:
-
Inject the Cy5.5-labeled probe intravenously via the tail vein. The dosage will depend on the specific probe and animal model. A typical dose for free Cy5.5 dye has been reported at 0.1 mg/kg body weight.
-
-
Fluorescence Imaging:
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 30 min, 1h, 4h, 24h, 48h).
-
Use appropriate excitation and emission filters for Cy5.5.
-
Set the exposure time, binning, and f/stop to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumor and a non-tumor background area (e.g., muscle).
-
Quantify the fluorescence intensity in the ROIs.
-
Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
-
-
Ex Vivo Organ Analysis (Optional):
-
At the final imaging time point, euthanize the mouse.
-
Perfuse the animal with saline to remove blood from the organs.
-
Dissect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).
-
Arrange the organs in the imaging chamber and acquire a fluorescence image to confirm the in vivo findings and quantify organ distribution.
-
Safety and Handling
To our knowledge, the hazards of this compound have not been thoroughly investigated. It is recommended to handle all chemicals with caution. Avoid contact with skin and eyes, and prevent inhalation.
Visualizations
Caption: Targeted imaging using a Cy5.5-antibody conjugate.
Caption: Workflow for conjugating this compound to an antibody.
Caption: General workflow for in vivo fluorescence imaging.
References
Application Notes and Protocols for Western Blot Detection Using Cy5.5 Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent Western blotting has emerged as a powerful technique for the detection and quantification of proteins, offering a wide dynamic range and the potential for multiplexing. Cy5.5 hydrazide is a near-infrared fluorescent dye that provides a highly sensitive method for the detection of specific subsets of proteins. This molecule contains a hydrazide moiety that specifically reacts with carbonyl groups (aldehydes and ketones) to form stable hydrazone bonds. This reactivity makes this compound an excellent tool for two primary applications in Western blotting: the detection of glycoproteins and the analysis of protein carbonylation, a marker of oxidative stress. These applications are of significant interest in various research areas, including cancer biology, neurodegenerative diseases, and drug development, where changes in glycosylation patterns or oxidative damage are often key pathological features.
This document provides detailed protocols for the use of this compound in Western blot analysis for the detection of glycoproteins and carbonylated proteins.
Principle of the Method
The use of this compound in Western blotting is based on the specific covalent reaction between the hydrazide group of the dye and carbonyl groups on proteins.
-
Glycoprotein (B1211001) Detection: Glycoproteins possess carbohydrate moieties that can be selectively oxidized to create aldehyde groups. Mild oxidation with sodium periodate (B1199274) (NaIO₄) targets the cis-diol groups of sialic acids and other sugar residues, converting them into aldehydes. These newly formed aldehydes then serve as reactive sites for this compound, leading to the fluorescent labeling of glycoproteins.[1][2][3][4]
-
Carbonylated Protein Detection: Protein carbonylation is a type of protein oxidation that results from oxidative stress and leads to the formation of aldehyde and ketone groups on the side chains of certain amino acids (e.g., proline, arginine, lysine, and threonine).[5] this compound can directly react with these carbonyl groups, allowing for the detection and quantification of oxidatively damaged proteins.
The near-infrared fluorescence of Cy5.5 provides high sensitivity and low background, as autofluorescence from biological molecules and membranes is minimal in this spectral range.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Excitation Maximum | ~673 - 683 nm | |
| Emission Maximum | ~703 - 707 nm | |
| Reactive Group | Hydrazide (-NHNH₂) | |
| Reactivity | Aldehydes and Ketones | |
| Solubility | DMSO, DMF | |
| Storage | -20°C, protected from light |
Table 2: Recommended Reagent Concentrations for Western Blotting
| Reagent | Concentration | Purpose |
| Sodium Periodate (for glycoprotein detection) | 10-20 mM | Oxidation of glycans |
| This compound | 10-50 µM | Fluorescent labeling |
| Primary Antibody (for multiplexing) | Vendor-specific | Target-specific detection |
| Fluorescent Secondary Antibody (for multiplexing) | 1:5,000 - 1:20,000 | Signal amplification |
Mandatory Visualization
Caption: Reaction of this compound with an aldehyde on a glycoprotein.
Experimental Protocols
Protocol 1: Detection of Glycoproteins on a Western Blot Membrane
This protocol describes the labeling of glycoproteins after transfer to a PVDF or nitrocellulose membrane.
Caption: Experimental workflow for glycoprotein detection.
Materials and Reagents:
-
PVDF or low-fluorescence PVDF membrane
-
Sodium periodate (NaIO₄)
-
This compound
-
Anhydrous DMSO or DMF
-
Phosphate Buffered Saline (PBS), pH 6.5
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody (for multiplexing)
-
Fluorescently labeled secondary antibody with a spectrally distinct fluorophore (for multiplexing)
-
Fluorescent imaging system
Procedure:
-
SDS-PAGE and Protein Transfer: a. Separate your protein samples by SDS-PAGE. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane using standard Western blot transfer protocols.
-
Oxidation of Glycoproteins: a. After transfer, wash the membrane briefly with PBS, pH 6.5. b. Prepare a fresh 10 mM solution of sodium periodate in PBS, pH 6.5. c. Incubate the membrane in the sodium periodate solution for 20 minutes at room temperature in the dark with gentle agitation. d. Wash the membrane three times for 5 minutes each with PBS, pH 6.5.
-
This compound Labeling: a. Prepare a 1 mM stock solution of this compound in anhydrous DMSO. b. Dilute the this compound stock solution to a final concentration of 25 µM in PBS, pH 6.5. c. Incubate the membrane in the this compound solution for 60-90 minutes at room temperature in the dark with gentle agitation. d. Wash the membrane three times for 5 minutes each with TBST to remove unbound dye.
-
Fluorescent Imaging: a. The membrane is now ready for imaging. b. Use a fluorescent imaging system with appropriate excitation and emission filters for Cy5.5 (Excitation: ~675 nm, Emission: ~700 nm). c. Acquire the image and perform quantitative analysis as required.
-
Optional Multiplexing with Antibody Detection: a. After step 3d, proceed with a standard fluorescent Western blotting protocol. b. Block the membrane for 1 hour at room temperature in a suitable blocking buffer. c. Incubate the membrane with a primary antibody specific for a protein of interest overnight at 4°C. d. Wash the membrane three times for 10 minutes each with TBST. e. Incubate the membrane with a fluorescently labeled secondary antibody (e.g., conjugated to a fluorophore with a different emission spectrum from Cy5.5) for 1 hour at room temperature. f. Wash the membrane three times for 10 minutes each with TBST. g. Image the membrane at the appropriate wavelengths for both Cy5.5 and the secondary antibody fluorophore.
Protocol 2: Detection of Carbonylated Proteins on a Western Blot Membrane
This protocol is designed for the direct detection of oxidized proteins.
Materials and Reagents:
-
PVDF or low-fluorescence PVDF membrane
-
This compound
-
Anhydrous DMSO or DMF
-
PBS, pH 7.4
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Fluorescent imaging system
Procedure:
-
SDS-PAGE and Protein Transfer: a. Separate your protein samples by SDS-PAGE. b. Transfer the separated proteins to a PVDF membrane.
-
This compound Labeling: a. After transfer, wash the membrane briefly with PBS, pH 7.4. b. Prepare a 1 mM stock solution of this compound in anhydrous DMSO. c. Dilute the this compound stock solution to a final concentration of 10 µM in PBS, pH 7.4. d. Incubate the membrane in the this compound solution for 1-2 hours at room temperature in the dark with gentle agitation. e. Wash the membrane extensively with TBST (at least 5 washes of 5 minutes each) to remove all unbound dye.
-
Fluorescent Imaging: a. The membrane is now ready for imaging. b. Use a fluorescent imaging system with the appropriate filters for Cy5.5.
Applications in Drug Development
-
Biomarker Discovery: Aberrant glycosylation is a hallmark of many cancers and other diseases. This compound can be used to profile changes in the glycoproteome of cells or tissues in response to drug candidates, potentially identifying new biomarkers for drug efficacy or disease progression.
-
Monitoring Oxidative Stress: Many drugs can induce oxidative stress as a mechanism of action or as a side effect. The detection of carbonylated proteins with this compound provides a direct method to assess drug-induced oxidative damage to proteins.
-
Characterization of Biotherapeutics: Many therapeutic proteins, such as monoclonal antibodies, are glycoproteins. This compound can be used as a tool in the characterization of the glycosylation patterns of these biotherapeutics.
Caption: A potential role of aberrant glycosylation in cancer.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Incomplete removal of unbound this compound. | Increase the number and duration of washes after the labeling step. |
| Autofluorescence of the membrane. | Use a low-fluorescence PVDF membrane. | |
| Non-specific binding of the dye. | Ensure the pH of the labeling buffer is optimal. | |
| No or Weak Signal | Inefficient oxidation of glycoproteins. | Prepare fresh sodium periodate solution for each experiment. Optimize oxidation time. |
| Low abundance of target proteins. | Increase the amount of protein loaded on the gel. | |
| Inefficient labeling reaction. | Optimize the concentration of this compound and the incubation time. | |
| Inconsistent Staining | Uneven exposure of the membrane to reagents. | Ensure the membrane is fully submerged and agitated during all incubation and wash steps. |
References
Application Notes and Protocols for Labeling of Oxidized Proteins with Cy5.5 Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein oxidation is a significant post-translational modification that can occur under conditions of oxidative stress, a state implicated in aging and various diseases.[1][2] A common and irreversible form of protein oxidation is the formation of carbonyl groups (aldehydes and ketones) on the side chains of specific amino acid residues like proline, arginine, lysine, and threonine.[3] The detection and quantification of these protein carbonyls serve as a primary biomarker for oxidative damage.[4]
Cy5.5 hydrazide is a near-infrared (NIR) fluorescent dye specifically designed to react with carbonyl groups.[5] Its hydrazide moiety forms a stable covalent hydrazone bond with aldehydes and ketones on oxidized proteins. This specific reactivity, combined with the superior spectral properties of the Cy5.5 fluorophore—such as high tissue penetration and low autofluorescence background—makes it an exceptional tool for sensitive detection and quantification of oxidized proteins in various applications, including in vivo imaging.
These application notes provide detailed protocols for the detection of carbonylated proteins in complex biological samples and for the site-specific labeling of glycoproteins using this compound.
Principle of the Method
The labeling strategy is based on the chemical ligation between the hydrazide group of the Cy5.5 dye and a carbonyl group present on a protein. This reaction is highly specific and proceeds efficiently under mild, biocompatible conditions to form a stable hydrazone bond. Carbonyl groups can be present endogenously as a result of oxidative stress or can be generated intentionally by the chemical oxidation of cis-diol groups in sugar residues of glycoproteins using a mild oxidant like sodium periodate.
Quantitative Data & Specifications
The spectral properties of Cy5.5 make it highly suitable for fluorescence-based detection and quantification.
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~650 nm | |
| Emission Maximum (Em) | ~670 nm | |
| Reactive Group | Hydrazide (-NHNH2) | |
| Reactivity Target | Aldehydes & Ketones (Carbonyls) | |
| Common Solvent | Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) |
Note: Spectral properties can vary slightly depending on the conjugation state and buffer environment.
Experimental Protocols
Protocol 1: Detection of Carbonylated Proteins in Cell Lysates
This protocol details the labeling of proteins from a cell lysate or tissue homogenate to assess the extent of oxidative stress.
References
- 1. Detection of protein carbonyls by means of biotin hydrazide-streptavidin affinity methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection, identification, and quantification of oxidative protein modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of oxidative stress-induced protein carbonylation using fluorescent hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
Illuminating the Nanoscale: Tracking Nanoparticles in Vivo with Cy5.5 Hydrazide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
The in vivo tracking of nanoparticles is a critical aspect of nanomedicine research and development, enabling the visualization of their biodistribution, target engagement, and clearance. Near-infrared (NIR) fluorescence imaging is a powerful technique for this purpose, offering deep tissue penetration and low background autofluorescence. Cy5.5, a NIR cyanine (B1664457) dye, is an ideal fluorophore for in vivo applications. This application note provides a detailed overview and protocols for the use of Cy5.5 hydrazide for the covalent labeling and subsequent in vivo tracking of nanoparticles. This compound is a reactive derivative of the Cy5.5 dye, specifically designed to react with aldehyde or ketone groups on the surface of nanoparticles, forming a stable hydrazone bond. This method allows for robust and reliable tracking of nanoparticles in preclinical animal models.
2. Principle of this compound Conjugation
The conjugation of this compound to nanoparticles typically involves a two-step process. First, reactive aldehyde or ketone groups are introduced onto the nanoparticle surface. For nanoparticles with carbohydrate coatings (e.g., polysaccharides, glycoproteins), this can be achieved through gentle periodate (B1199274) oxidation of the vicinal diols on the sugar residues. The second step is the reaction of the aldehyde/ketone groups with the hydrazide moiety of Cy5.5, forming a stable covalent hydrazone bond.
Diagram of the Conjugation Chemistry
Caption: Workflow of this compound conjugation to nanoparticles.
3. Experimental Protocols
This section provides detailed protocols for the labeling of nanoparticles with this compound and their subsequent in vivo imaging.
3.1. Protocol for Labeling Nanoparticles with this compound
This protocol is a general guideline and may require optimization based on the specific type of nanoparticle. This example assumes the presence of carbohydrate moieties on the nanoparticle surface.
Materials:
-
Nanoparticles with surface hydroxyl groups (e.g., coated with dextran, chitosan, or glycoproteins)
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Ethylene (B1197577) glycol
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS), pH 6.0 and pH 7.4
-
Size exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Nanoparticle Oxidation:
-
Disperse the nanoparticles in PBS (pH 6.0) at a concentration of 1-10 mg/mL.
-
Freshly prepare a solution of sodium meta-periodate in PBS (pH 6.0) at a concentration of 10-100 mM.
-
Add the sodium periodate solution to the nanoparticle suspension to a final concentration of 1-10 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle mixing.
-
Quench the reaction by adding ethylene glycol to a final concentration of 10 mM and incubate for 10-15 minutes.
-
-
Purification of Oxidized Nanoparticles:
-
Remove the excess periodate and byproducts by size exclusion chromatography using a column pre-equilibrated with PBS (pH 6.0).
-
Collect the fractions containing the oxidized nanoparticles.
-
-
This compound Conjugation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 1-5 mg/mL.
-
Add the this compound solution to the purified oxidized nanoparticle suspension. The molar ratio of this compound to nanoparticles should be optimized, but a starting point of a 10-50 fold molar excess of the dye is recommended.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C in the dark with gentle mixing.
-
-
Purification of Labeled Nanoparticles:
-
Remove the unreacted this compound by size exclusion chromatography using a column pre-equilibrated with PBS (pH 7.4).
-
Collect the colored fractions containing the Cy5.5-labeled nanoparticles.
-
-
Characterization:
-
Determine the concentration of the labeled nanoparticles.
-
Measure the absorbance of the solution at the maximum absorbance wavelength of Cy5.5 (around 675 nm) and the nanoparticle's absorbance wavelength (if applicable) to determine the degree of labeling.
-
3.2. Protocol for In Vivo Imaging of Cy5.5-Labeled Nanoparticles in Mice
Materials:
-
Cy5.5-labeled nanoparticles
-
Sterile, pyrogen-free PBS or saline
-
Animal anesthesia (e.g., isoflurane)
-
In vivo imaging system (IVIS) or similar fluorescence imaging system equipped with appropriate filters for Cy5.5 (Excitation: ~675 nm, Emission: ~700 nm)
-
Animal restrainer for injections
Procedure:
-
Animal Preparation:
-
House the mice in accordance with institutional guidelines.
-
If imaging the abdominal area, it is recommended to feed the mice a low-fluorescence or chlorophyll-free diet for at least one week prior to imaging to reduce background autofluorescence from the gut.
-
Anesthetize the mice using a calibrated vaporizer with isoflurane.
-
-
Administration of Labeled Nanoparticles:
-
Resuspend the Cy5.5-labeled nanoparticles in sterile PBS or saline to the desired concentration. A typical dose ranges from 1 to 15 mg/kg body weight, but should be optimized for the specific nanoparticle and application.[1]
-
Administer the nanoparticle suspension to the mice, typically via intravenous (tail vein) injection. The injection volume is usually 100-200 µL.
-
-
In Vivo Fluorescence Imaging:
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire a pre-injection (baseline) image to determine the level of autofluorescence.
-
Acquire images at various time points post-injection (e.g., 15 min, 1 h, 4 h, 8 h, 24 h, 48 h) to monitor the biodistribution and clearance of the nanoparticles.[2]
-
Use the appropriate excitation and emission filters for Cy5.5.
-
The exposure time may need to be adjusted based on the fluorescence intensity.
-
-
Ex Vivo Organ Imaging:
-
At the end of the in vivo imaging study, euthanize the mice.
-
Dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart, brain) and tumor (if applicable).
-
Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm the in vivo biodistribution and quantify the nanoparticle accumulation in each organ.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the organs or tumor in both the in vivo and ex vivo images.
-
Quantify the average fluorescence intensity within each ROI.
-
The data can be expressed as radiant efficiency (photons/s/cm²/sr)/(µW/cm²) or as a percentage of the injected dose per gram of tissue (%ID/g) if a calibration curve is used.
-
4. Quantitative Data Presentation
The biodistribution of nanoparticles can vary significantly depending on their size, shape, surface chemistry, and the animal model used. The following tables provide a summary of representative quantitative data from studies using Cy5.5-labeled nanoparticles.
Table 1: Biodistribution of Cy5.5-labeled Thermally Cross-linked Superparamagnetic Iron Oxide Nanoparticles (TCL-SPION) in ICR Mice. [1]
| Organ | 0.5 h (% Relative Intensity) | 1 day (% Relative Intensity) | 7 days (% Relative Intensity) | 28 days (% Relative Intensity) |
| Liver | 100 ± 15 | 80 ± 12 | 60 ± 9 | 40 ± 6 |
| Spleen | 80 ± 10 | 75 ± 11 | 70 ± 10 | 65 ± 9 |
| Lung | 120 ± 18 | 40 ± 6 | 20 ± 3 | 10 ± 2 |
| Kidney | 60 ± 9 | 30 ± 5 | 15 ± 2 | 5 ± 1 |
Data are presented as mean ± standard deviation. The fluorescence intensity of the liver at 0.5 h was set to 100%.
Table 2: Tumor Accumulation of Different Cy5.5-labeled Nanoparticles in Tumor-bearing Mice.
| Nanoparticle Formulation | Time Post-Injection | Tumor Fluorescence (Arbitrary Units) | Reference |
| Hyaluronic Acid Nanoparticles | 12 h | ~4.5 x 10⁸ | [3] |
| Fe₂O₃@TA-Pt Nanoparticles | 24 h | ~3.0 x 10⁷ | [2] |
5. Cellular Uptake and Intracellular Trafficking
The cellular uptake of nanoparticles is a complex process that can occur through various endocytic pathways. The specific pathway utilized depends on the physicochemical properties of the nanoparticles, such as size, shape, and surface charge, as well as the cell type. Tracking Cy5.5-labeled nanoparticles at the cellular level can provide insights into these mechanisms.
Diagram of Nanoparticle Cellular Uptake Pathways
Caption: Major endocytic pathways for nanoparticle cellular uptake.
Commonly implicated pathways include:
-
Clathrin-mediated endocytosis: For nanoparticles typically less than 200 nm.
-
Caveolin-mediated endocytosis: For smaller nanoparticles, often in the range of 50-80 nm.
-
Macropinocytosis: For larger nanoparticles or aggregates.
Once internalized, nanoparticles are often trafficked through the endo-lysosomal pathway, moving from early endosomes to late endosomes and finally to lysosomes. Visualizing the colocalization of Cy5.5-labeled nanoparticles with fluorescent markers for these organelles can elucidate their intracellular fate.
This compound is a versatile and effective tool for the fluorescent labeling and in vivo tracking of nanoparticles. The protocols and data presented in this application note provide a comprehensive guide for researchers to design and execute their own in vivo nanoparticle tracking studies. Careful optimization of the labeling and imaging procedures is crucial for obtaining reliable and quantitative data on nanoparticle biodistribution and cellular uptake, which is essential for the development of safe and effective nanomedicines.
References
Application Notes and Protocols for Periodate Oxidation of Proteins for Cy5.5 Hydrazide Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective chemical modification of glycoproteins is a cornerstone of glycobiology research and biopharmaceutical development. Periodate (B1199274) oxidation followed by hydrazide ligation offers a robust and specific method for labeling, immobilizing, or conjugating glycoproteins via their carbohydrate moieties. This technique leverages the mild oxidation of cis-diols present in sugar residues, particularly sialic acids, by sodium meta-periodate (NaIO₄) to generate reactive aldehyde groups.[1][2][3] These aldehydes can then be specifically targeted by hydrazide-functionalized molecules, such as Cy5.5 hydrazide, forming a stable hydrazone bond.[1][4] This method is particularly advantageous as it often targets the glycan portions of a glycoprotein (B1211001), which are typically located away from the protein's active or binding sites, thus preserving its biological function.
These application notes provide detailed protocols for the periodate oxidation of glycoproteins and subsequent ligation with this compound, along with key quantitative data and visual workflows to guide researchers in applying this powerful bioconjugation technique.
Data Presentation: Reaction Parameters
The efficiency of periodate oxidation and hydrazide ligation is influenced by several factors, including reagent concentrations, pH, temperature, and reaction time. The following tables summarize the key parameters for both general and sialic acid-specific oxidation, as well as for the subsequent hydrazide ligation step.
Table 1: Parameters for Periodate Oxidation of Glycoproteins
| Parameter | General Sugar Oxidation | Sialic Acid-Specific Oxidation | Reference(s) |
| Sodium Periodate (NaIO₄) Concentration | 10 mM | 1 mM | |
| pH | 4.5 - 5.5 | 5.5 | |
| Recommended Buffer | 0.1 M Sodium Acetate | 0.1 M Sodium Acetate | |
| Temperature | 4°C or Room Temperature | 4°C or on ice | |
| Reaction Time | 30 minutes | 30 minutes | |
| Light Conditions | Protect from light | Protect from light |
Table 2: Parameters for this compound Ligation
| Parameter | Condition | Reference(s) |
| pH | 6.5 - 7.5 | |
| Recommended Buffer | Phosphate-Buffered Saline (PBS) or 0.1 M Sodium Acetate, pH 6.0 | |
| This compound Concentration | 10-20 fold molar excess over the protein | |
| Temperature | Room Temperature | |
| Reaction Time | 2 hours - overnight |
Experimental Workflow and Chemical Mechanism
The overall process involves the oxidation of the glycoprotein, removal of excess periodate, ligation with this compound, and final purification of the labeled protein.
The chemical reaction involves the periodate-mediated cleavage of a cis-diol on a sugar residue to form two aldehyde groups, which then react with the hydrazide moiety of Cy5.5 to form a stable hydrazone bond.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the periodate oxidation and this compound ligation of glycoproteins. It is crucial to avoid buffers containing primary amines (e.g., Tris) or sugars during the oxidation and ligation steps, as they will compete with the desired reactions.
Protocol 1: General Periodate Oxidation of Glycoproteins
This protocol is for the oxidation of various sugar residues on the glycoprotein.
Materials:
-
Glycoprotein
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Sodium meta-periodate (NaIO₄)
-
Quenching Solution: Sodium Sulfite (B76179) (freshly prepared)
-
Desalting column or dialysis cassette
Procedure:
-
Glycoprotein Preparation: Dissolve or buffer exchange the glycoprotein into the Oxidation Buffer at a concentration of 0.5-10 mg/mL.
-
Periodate Solution Preparation: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in the Oxidation Buffer. For example, dissolve 4.3 mg of NaIO₄ per milliliter of buffer. Keep this solution on ice and protected from light.
-
Oxidation Reaction: Protect the reaction from light. Add the NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 10 mM. For example, add an equal volume of 20 mM NaIO₄ solution to the glycoprotein solution.
-
Incubate the reaction for 30 minutes at room temperature or on ice.
-
Quenching: Terminate the oxidation by adding 5 equivalents of freshly prepared sodium sulfite solution and incubate for 20 minutes.
-
Purification: Immediately remove the excess periodate and byproducts by using a desalting column or by dialysis against the appropriate buffer for the subsequent hydrazide ligation (e.g., 0.1 M Sodium Acetate, pH 6.0 or PBS, pH 7.4).
Protocol 2: Sialic Acid-Specific Periodate Oxidation
This protocol uses a lower concentration of sodium periodate to selectively oxidize sialic acid residues.
Materials:
-
Same as Protocol 1
Procedure:
-
Glycoprotein Preparation: Prepare the glycoprotein solution as described in Protocol 1.
-
Periodate Solution Preparation: Prepare a 20 mM stock solution of NaIO₄ in the Oxidation Buffer.
-
Oxidation Reaction: Protect the reaction from light. Add the 20 mM NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 1 mM. For example, add 50 µL of 20 mM NaIO₄ to 1 mL of glycoprotein solution.
-
Incubate for 30 minutes at 4°C or on ice.
-
Quenching: Quench the reaction as described in Protocol 1.
-
Purification: Purify the oxidized glycoprotein as described in Protocol 1.
Protocol 3: this compound Ligation to Oxidized Glycoproteins
This protocol describes the coupling of this compound to the aldehyde groups generated on the glycoprotein.
Materials:
-
Oxidized glycoprotein in an appropriate buffer (e.g., 0.1 M Sodium Acetate, pH 6.0 or PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable solvent for the hydrazide reagent
-
Purification materials (desalting column or dialysis cassette)
Procedure:
-
This compound Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO (e.g., 10 mM).
-
Ligation Reaction: Add the this compound stock solution to the purified, oxidized glycoprotein solution. A 10- to 20-fold molar excess of the hydrazide reagent over the glycoprotein is typically used.
-
Incubate the reaction for 2 hours to overnight at room temperature. The optimal incubation time should be determined empirically.
-
Final Purification: Remove the unreacted this compound reagent and any byproducts by gel filtration or extensive dialysis against a suitable storage buffer (e.g., PBS).
-
Characterization: The labeled glycoprotein can be characterized by methods such as UV-Vis spectrophotometry to determine the degree of labeling (DOL). An optimal DOL for Cy5 is typically between 2 and 4 to maximize fluorescence without causing self-quenching.
References
Troubleshooting & Optimization
Troubleshooting Cy5.5 hydrazide aggregation issues
Welcome to the technical support center for Cy5.5 hydrazide. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to dye aggregation during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a near-infrared (NIR) fluorescent dye equipped with a hydrazide reactive group. This group specifically reacts with carbonyl compounds, such as aldehydes and ketones, to form stable hydrazone linkages.[1] It is commonly used to label biomolecules that either naturally contain or can be modified to contain these functional groups. For example, the sugar moieties on glycoproteins (like antibodies) can be oxidized with sodium periodate (B1199274) to generate aldehydes, which are then labeled with this compound.[1] Its fluorescence in the NIR spectrum makes it ideal for applications requiring deep tissue penetration and low background fluorescence, such as in vivo imaging.[1]
Q2: My this compound solution appears to have a different color and low fluorescence. What could be the cause?
A2: This is a classic sign of dye aggregation. Cyanine (B1664457) dyes like Cy5.5 are prone to self-assemble into aggregates, particularly in aqueous solutions.[2][3] This aggregation alters the dye's photophysical properties. The most common form, H-aggregation, leads to a blue-shift in the absorption spectrum (e.g., the solution may appear more purplish-blue than the expected cyan) and significant fluorescence quenching.[2][3][4]
Q3: How should I properly dissolve and store this compound to prevent aggregation?
A3: Proper handling from the start is critical to prevent aggregation.
-
Storage of Lyophilized Powder : Store the vial at -20°C, protected from light and desiccated.[1] It is stable for up to 24 months under these conditions.
-
Reconstitution : Allow the vial to warm to room temperature before opening to prevent moisture condensation. Reconstitute the dye in a high-quality, anhydrous polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[5][6]
-
Stock Solutions : Prepare a concentrated stock solution (e.g., 1-10 mg/mL) in anhydrous DMSO or DMF. Store these stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Aqueous Working Solutions : When preparing to label your molecule in an aqueous buffer, add the organic stock solution to the aqueous buffer dropwise while gently vortexing or stirring. This rapid mixing helps to minimize localized high concentrations of the dye that can trigger aggregation. Do not store the dye in aqueous buffers for extended periods; use it immediately after dilution.
Q4: What factors promote the aggregation of this compound?
A4: Several factors can induce or accelerate aggregation:
-
High Concentration : The tendency to aggregate is highly dependent on concentration. Exceeding the critical aggregation concentration will lead to aggregate formation.
-
Aqueous Solutions : Non-sulfonated cyanine dyes have low solubility in water, which promotes aggregation to minimize contact with water.[5][7]
-
Ionic Strength : The presence of salts can influence aggregation. While high salt concentrations can sometimes promote H-aggregation, the effect can be complex and dependent on the specific salt and dye.[3][8]
-
pH : While Cy5 dyes are generally stable across a broad pH range (3-10), the pH can affect the charge of the molecule and the biomolecule it is reacting with, potentially influencing aggregation.[9][10] For the hydrazide-carbonyl reaction, a mildly acidic pH of 5-6 is often optimal for the reaction itself, but this should be balanced with solubility considerations.
-
Temperature : Temperature can affect both solubility and the thermodynamics of aggregate formation.
Troubleshooting Guide
This guide provides a systematic approach to identifying and solving this compound aggregation issues.
Problem 1: Low or No Fluorescent Signal in Labeling Experiment
This is often the primary symptom of dye aggregation and subsequent fluorescence quenching.
Troubleshooting Workflow for Low Signal
Caption: A decision tree for troubleshooting low fluorescence signals.
Problem 2: Visible Precipitate or Hazy Solution
This indicates poor solubility and likely extensive aggregation.
-
Confirm Solvent Quality : Ensure you are using high-purity, anhydrous DMSO or DMF for your stock solution. Water contamination is a primary cause of poor solubility and aggregation.
-
Review Dilution Procedure : When diluting the stock solution into an aqueous buffer, were you adding the stock solution dropwise to the buffer while actively mixing? Adding the buffer to the small volume of stock solution can cause it to crash out of solution.
-
Lower Concentration : Your working concentration may be too high for the chosen buffer conditions. Try reducing the final concentration of this compound in your reaction.
-
Consider a Sulfonated Version : For applications that are highly sensitive to organic solvents and require high aqueous concentrations, consider using sulfo-Cy5.5 hydrazide. The addition of sulfonate groups significantly increases water solubility and reduces the tendency to aggregate.
Quantitative Data Summary
While precise solubility values are highly dependent on buffer composition, pH, and temperature, the following table provides general guidance.
| Solvent/Buffer | This compound Solubility | Notes |
| Anhydrous DMSO | Good | Recommended for primary stock solutions. |
| Anhydrous DMF | Good | Alternative for primary stock solutions. |
| Water | Low / Poor | Prone to aggregation, especially at higher concentrations.[5] |
| PBS (pH 7.4) | Low / Poor | The presence of salts can further influence aggregation. |
| Methanol / Ethanol | Moderate | Often used in solvent mixtures to control aggregation.[11] |
Table 1. General solubility profile of non-sulfonated this compound.
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the recommended procedure for dissolving lyophilized this compound to minimize the risk of aggregation.
Workflow for Preparing this compound Stock Solution
Caption: Standard protocol for reconstituting this compound.
-
Materials :
-
Lyophilized this compound
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Low-protein-binding microcentrifuge tubes
-
Vortexer and/or sonicator bath
-
-
Procedure :
-
Remove the vial of lyophilized this compound from -20°C storage.
-
Allow the vial to sit on the benchtop for 15-20 minutes to warm completely to room temperature before opening the cap.
-
Using a calibrated pipette, add the required volume of anhydrous DMSO or DMF to achieve your target stock concentration (e.g., add 100 µL to 1 mg of dye for a 10 mg/mL stock).
-
Close the cap tightly and vortex the vial until the dye is completely dissolved. The solution should be clear and dark blue. If needed, brief sonication can assist dissolution.
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 5-10 µL each) in low-protein-binding tubes.
-
Store these aliquots at -20°C (or -80°C for longer-term storage), ensuring they are protected from light (e.g., in a freezer box).
-
Protocol 2: Detecting Aggregation using UV-Vis Spectroscopy
This protocol allows for a quick assessment of the aggregation state of your this compound solution. The principle is based on the spectral shift that occurs upon aggregation.
Conceptual Diagram of Aggregation's Effect on Spectra
Caption: Aggregation causes a characteristic blue-shift in the absorption spectrum.
-
Materials :
-
This compound solution (stock or working dilution)
-
Appropriate solvent for dilution (e.g., DMSO for stock, PBS for working solution)
-
UV-Vis spectrophotometer
-
Quartz cuvette
-
-
Procedure :
-
Prepare a dilution of your this compound solution that will result in a maximum absorbance reading between 0.1 and 1.0 AU. For a stock solution, this may require a significant dilution (e.g., 1:1000 or greater) in DMSO.
-
Use the same solvent/buffer as your dilution solvent to blank the spectrophotometer.
-
Acquire the absorbance spectrum of the diluted dye solution from approximately 500 nm to 750 nm.
-
Analysis :
-
Monomer : A non-aggregated solution will show a sharp, characteristic absorption peak (λmax) for Cy5.5 at approximately 675-680 nm.
-
H-Aggregate : An aggregated solution will show a significant blue-shift in the λmax, often appearing as a broader peak around 600-640 nm.[3] A shoulder peak at the monomer wavelength may also be present, indicating a mixed population.
-
-
Protocol 3: Rescue Protocol for Disaggregation (Use with Caution)
If you have confirmed aggregation, this protocol may help to rescue the solution. Success is not guaranteed, and preparing a fresh solution is always the most reliable option.
-
Materials :
-
Aggregated this compound solution
-
Anhydrous DMSO or DMF
-
Bath sonicator
-
-
Procedure :
-
To your aggregated aqueous solution, add an organic co-solvent (DMSO or DMF) to constitute 20-50% of the total volume. For example, add 200-500 µL of DMSO to 500 µL of aggregated dye in buffer.
-
Gently vortex the solution to mix.
-
Place the tube in a bath sonicator and sonicate for 5-10 minutes. Avoid overheating the sample.
-
After treatment, re-run the UV-Vis spectrum (Protocol 2) to see if the blue-shifted aggregate peak has diminished and the monomer peak at ~675-680 nm has been restored.
-
Note : The addition of a high percentage of organic solvent may interfere with downstream biological applications (e.g., protein stability, cell viability). This rescued solution should be used with caution and may require buffer exchange or dialysis to remove the excess solvent, which could unfortunately lead to re-aggregation.
-
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. An anti-aggregation NIR-II heptamethine-cyanine dye with a stereo-specific cyanine for imaging-guided photothermal therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cy5 hydrazide, 1427705-31-4 | BroadPharm [broadpharm.com]
- 6. This compound | BroadPharm [broadpharm.com]
- 7. apexbt.com [apexbt.com]
- 8. Spontaneous formation and reversible transformation between achiral J- and chiral H-aggregates of cyanine dye MTC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyanine 5 hydrazide [equivalent to Cy5® hydrazide] | AAT Bioquest [aatbio.com]
- 10. Understanding the Effect of pH on the Solubility and Aggregation Extent of Humic Acid in Solution by Combining Simulation and the Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference - PMC [pmc.ncbi.nlm.nih.gov]
Impact of buffer components on Cy5.5 hydrazide conjugation efficiency
Welcome to the technical support center for Cy5.5 hydrazide conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing conjugation efficiency and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation? A1: The reaction between a hydrazide and a carbonyl group (aldehyde or ketone) to form a hydrazone bond is most efficient in a slightly acidic environment.[1] The optimal pH range is typically between 4.5 and 6.0.[1][2] This is because the rate-limiting step, the dehydration of the carbinolamine intermediate, is acid-catalyzed.[3] Buffers such as sodium acetate (B1210297) or MES are commonly used to maintain this pH range.[1][4]
Q2: Which buffer components should I avoid in my conjugation reaction? A2: It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These molecules can compete with the hydrazide group for reaction with the target aldehyde or ketone groups on your biomolecule, thereby reducing conjugation efficiency.
Q3: Can a catalyst improve my conjugation efficiency? A3: Yes, certain catalysts can significantly accelerate hydrazone bond formation, especially at neutral pH where the reaction is otherwise slow.[3] Aniline (B41778) is a widely recognized and effective nucleophilic catalyst for this reaction.[2][5] It works by first forming a highly reactive Schiff base with the aldehyde, which is then readily replaced by the hydrazide.[2] Arginine has also been shown to catalyze hydrazone ligation, particularly in phosphate (B84403) or bicarbonate buffers at neutral pH.[6][7][8]
Q4: My biomolecule doesn't have an aldehyde or ketone group. How can I label it with this compound? A4: For biomolecules like glycoproteins (e.g., antibodies), you can generate reactive aldehyde groups through gentle oxidation of the sugar moieties.[9][10] This is commonly done using sodium meta-periodate (NaIO₄), which cleaves the bond between vicinal diols on the carbohydrate chains to create aldehydes.[11][12] This method is advantageous for antibodies as the glycosylation sites are often in the Fc region, far from the antigen-binding site.[9]
Q5: How stable is the resulting hydrazone bond and how should I store the conjugate? A5: The hydrazone bond is considerably more stable than a Schiff base formed with a simple amine.[2] However, its stability is pH-dependent, and it can be susceptible to hydrolysis under acidic conditions.[1] For storage, it is recommended to keep the purified Cy5.5 conjugate in a neutral or slightly basic buffer (pH 7.0-8.0) and protected from light.[1][11] For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable.[1][11]
Troubleshooting Guide
This guide addresses common problems encountered during this compound conjugation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Suboptimal pH: The reaction pH is outside the ideal 4.5-6.0 range. | Verify the pH of your coupling buffer (e.g., Sodium Acetate, MES) before starting the reaction. Adjust as necessary.[1] |
| Interfering Buffer Components: Presence of primary amines (e.g., Tris, glycine) in the buffer. | Exchange the biomolecule into a non-amine-containing buffer like PBS (for storage) or an appropriate coupling buffer (Acetate, MES) before the reaction. | |
| Inactive Reagents: The this compound or the aldehyde on the target molecule has degraded. | Use fresh this compound. Store it desiccated and protected from light as recommended.[13] Ensure the aldehyde-generation step (if applicable) was successful. | |
| Slow Reaction Kinetics: The reaction is proceeding too slowly under the current conditions. | Consider adding a catalyst like aniline to the reaction mixture to increase the rate of hydrazone formation.[2] Increasing the reaction time or temperature may also help, but must be balanced against the stability of the biomolecule. | |
| Precipitation During Reaction | Poor Solubility: The biomolecule or the this compound is not fully soluble in the reaction buffer. | This compound should be dissolved in an organic solvent like DMSO first before being added to the aqueous buffer solution containing the biomolecule.[14][15] Ensure the final concentration of the organic solvent is compatible with your biomolecule's stability. |
| High Background/ Non-specific Labeling | Excess Reagents: Unreacted this compound or byproducts from the oxidation step were not fully removed. | Ensure thorough purification of the biomolecule after oxidation (if performed) and after the final conjugation step.[11] Use a desalting column or gel filtration to separate the conjugate from smaller molecules.[12] |
Troubleshooting Decision Pathway
Caption: Troubleshooting workflow for low this compound conjugation.
Experimental Protocols & Data
Impact of Buffer Conditions on Conjugation
The efficiency of hydrazone formation is highly dependent on several buffer parameters. The following table summarizes key components and their recommended conditions for successful conjugation.
| Parameter | Recommended Condition | Rationale & Notes | Citation(s) |
| pH | 4.5 - 6.0 | This acidic range catalyzes the rate-limiting dehydration step of the reaction. | [1][2][3] |
| Buffer Type | MES, Sodium Acetate | These buffers are effective in the optimal pH range and do not contain interfering primary amines. | [1][4] |
| Additives to Avoid | Tris, Glycine, other primary amines | These will compete with this compound and significantly lower the yield of the desired conjugate. | |
| Catalyst (Optional) | Aniline (10-100 mM) | Drastically increases reaction rate, allowing for efficient conjugation at near-neutral pH or faster reactions at acidic pH. | [2][5] |
| Arginine (50-400 mM) | Acts as both a catalyst and a protein aggregation inhibitor. Especially effective in bicarbonate buffer. | [6][8] |
General Protocol: Labeling an Antibody with this compound
This protocol describes a two-step process: the oxidation of antibody glycans to produce aldehydes, followed by conjugation with this compound.
Materials:
-
Antibody (IgG type)
-
0.1 M Sodium Acetate Buffer, pH 5.5 ("Acetate Buffer")
-
Sodium meta-periodate (NaIO₄)
-
Desalting columns
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
(Optional) Aniline catalyst
Step 1: Oxidation of the Antibody
-
Prepare the antibody at a concentration of 2-5 mg/mL in ice-cold Acetate Buffer.[12]
-
Prepare a fresh solution of sodium meta-periodate (e.g., 20 mM) in the same cold buffer.[12]
-
Add the periodate (B1199274) solution to the antibody solution. A final periodate concentration of 1-10 mM is typical. For sialic acid-specific oxidation, use 1 mM; for other sugar groups, use up to 10 mM.[2]
-
Incubate the reaction for 20-30 minutes at room temperature in the dark.[4]
-
Immediately purify the oxidized antibody from excess periodate using a desalting column pre-equilibrated with Acetate Buffer.[11] This step is critical to stop the reaction.
Step 2: Conjugation with this compound
-
Immediately before use, dissolve this compound in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL or ~50 mM).[11][12]
-
Add the this compound solution to the purified, oxidized antibody. A 20- to 50-fold molar excess of the dye over the antibody is a good starting point.[11]
-
(Optional) If using a catalyst, add aniline to the reaction mixture to a final concentration of 10-20 mM.
-
Incubate the reaction for 2 hours to overnight at room temperature, protected from light.[11]
-
Purify the Cy5.5-antibody conjugate from excess dye and catalyst using a desalting or gel filtration column.
-
Store the purified conjugate at 4°C protected from light. For long-term storage, add a cryoprotectant if desired and store at -20°C or -80°C.[1][11]
Experimental Workflow Diagram
Caption: General experimental workflow for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalysis of Hydrazone and Oxime Peptide Ligation by Arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lumiprobe.com [lumiprobe.com]
- 10. This compound | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. apexbt.com [apexbt.com]
- 14. drmr.com [drmr.com]
- 15. apexbt.com [apexbt.com]
Reducing background fluorescence in Cy5.5 hydrazide imaging
Welcome to the technical support center for Cy5.5 hydrazide imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to background fluorescence in their experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound imaging experiments in a question-and-answer format.
Issue 1: High background fluorescence across the entire sample.
-
Question: Why am I observing high, diffuse background fluorescence across my entire sample, making it difficult to distinguish my specific signal?
-
Answer: High, diffuse background fluorescence is a common issue that can arise from several sources. The most frequent causes include using an excessively high concentration of the this compound probe, leading to non-specific binding, or inadequate washing steps that fail to remove all unbound dye.[1][2] The pH of your staining and washing buffers can also influence non-specific binding.[1] Additionally, some plastic-bottom plates can exhibit significant autofluorescence, contributing to the overall background.[3]
To troubleshoot this, consider the following solutions:
-
Optimize Probe Concentration: Perform a titration experiment to determine the lowest concentration of this compound that still provides a strong specific signal without elevating the background.[3]
-
Enhance Washing Steps: Increase the number and duration of your washing steps after staining to ensure complete removal of unbound probe. Gentle agitation during washing can also improve efficiency.
-
Optimize Buffer pH: Ensure your staining and washing buffers are at an optimal pH. While the hydrazide-aldehyde reaction can be efficient at a slightly acidic to neutral pH, the fluorescence of cyanine (B1664457) dyes is generally more stable in a pH range of 7.4-8.0.
-
Use Appropriate Assay Plates: If using microplates, consider switching to glass-bottom plates or plates specifically designed for low-background fluorescence assays.
-
Issue 2: Punctate or speckled background fluorescence.
-
Question: My background fluorescence appears as small, bright speckles or dots. What could be causing this?
-
Answer: A punctate or speckled background often indicates the formation of dye aggregates or precipitates in your staining solution. These aggregates can bind non-specifically to the tissue or slide surface. Another possibility is the presence of cell debris from unhealthy or detached cells, which can also non-specifically bind the dye.
To address this issue:
-
Filter the Staining Solution: Before use, centrifuge the this compound working solution at high speed to pellet any aggregates, and then carefully collect the supernatant. Alternatively, you can filter the solution through a 0.22 µm syringe filter.
-
Ensure Sample Quality: Work with healthy cells and handle tissues gently to minimize cell death and debris. Ensure gentle washing to avoid detaching cells.
-
Issue 3: High background in negative control samples.
-
Question: I am seeing high background fluorescence even in my negative control samples that were not treated with this compound. What is the likely cause?
-
Answer: High background in negative controls strongly suggests the presence of autofluorescence, which is the natural fluorescence emitted by the biological sample itself. Common sources of autofluorescence in tissues include collagen, elastin, red blood cells, and lipofuscin (an age-related pigment). The fixation method can also induce autofluorescence, particularly when using aldehyde-based fixatives like formaldehyde (B43269) or glutaraldehyde.
Here are some strategies to mitigate autofluorescence:
-
Use a Quenching Agent: Several chemical treatments can reduce autofluorescence. Sudan Black B is effective at quenching lipofuscin-related autofluorescence. Sodium borohydride (B1222165) can be used to quench aldehyde-induced autofluorescence by reducing free aldehyde groups.
-
Optimize Fixation: Minimize fixation time to what is necessary for your tissue type and size to reduce fixation-induced autofluorescence.
-
Perfuse Tissues: Before fixation, perfuse tissues with a phosphate-buffered solution to remove red blood cells, which are a significant source of heme-related autofluorescence.
-
Choose the Right Fluorophore: Autofluorescence is often more pronounced in the shorter wavelength regions (blue, green, and red). Cy5.5, being a far-red fluorophore, is generally a good choice for minimizing interference from autofluorescence.
-
Quantitative Data on Background Reduction
The following table summarizes the effectiveness of various methods for reducing background fluorescence.
| Background Source | Method/Agent | Target | Efficacy | Reference |
| Non-specific Binding | Phosphorothioate oligodeoxynucleotides (PS-ODN) | Cy5 conjugates on monocytes | Half-maximal inhibition at 0.15 µg/ml; Maximal inhibition at 0.6-1.25 µg/ml | |
| Non-specific Binding | Commercial Blocking Buffers (e.g., Cyanine TruStain™) | Cyanine dye binding to monocytes/macrophages | Eliminates non-specific binding | |
| Autofluorescence | Sudan Black B | Lipofuscin | Very effective at quenching lipofuscin fluorescence | |
| Autofluorescence | TrueBlack® | Lipofuscin, extracellular matrix, red blood cells | Substantially reduces background fluorescence | |
| Autofluorescence | Sodium Borohydride | Aldehyde-induced autofluorescence | Effective at reducing glutaraldehyde-induced autofluorescence | |
| Signal Quenching | Cy7-DBCO | N3-Cy5-WGA | >90% reduction of Cy5 signal in situ within 30 minutes |
Experimental Protocols
Protocol 1: General Tissue Preparation and Staining with this compound
This protocol provides a general workflow for the staining of aldehyde groups in tissue sections with this compound.
-
Tissue Fixation and Sectioning:
-
Fix fresh tissue in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 24 hours at 4°C.
-
Cryoprotect the tissue by incubating in 30% sucrose (B13894) in PBS at 4°C until the tissue sinks.
-
Embed the tissue in optimal cutting temperature (OCT) compound and freeze.
-
Cut 10-20 µm thick sections using a cryostat and mount on slides.
-
-
Staining:
-
Wash the sections three times with PBS for 5 minutes each to remove the OCT.
-
Prepare a 10-50 µM working solution of this compound in a suitable reaction buffer (e.g., PBS, pH 6.5-7.4).
-
Incubate the sections with the this compound solution for 1-2 hours at room temperature, protected from light.
-
Wash the sections three times with PBS for 10 minutes each to remove unbound dye.
-
-
Mounting and Imaging:
-
Mount the coverslip using an anti-fade mounting medium.
-
Image using a fluorescence microscope with appropriate excitation and emission filters for Cy5.5 (typically around 675 nm excitation and 694 nm emission).
-
Protocol 2: Autofluorescence Quenching with Sodium Borohydride
This protocol can be performed after fixation and before staining to reduce aldehyde-induced autofluorescence.
-
Rehydration and Permeabilization (if necessary):
-
Rehydrate paraffin-embedded sections through a series of ethanol (B145695) washes.
-
Permeabilize cells or tissues with a detergent like Triton X-100 if targeting intracellular components.
-
-
Quenching:
-
Prepare a fresh solution of 0.1% sodium borohydride (NaBH₄) in PBS. Caution: NaBH₄ is a strong reducing agent and should be handled with care.
-
Incubate the sections in the NaBH₄ solution for 10-15 minutes at room temperature.
-
Wash the sections thoroughly with PBS (3 x 5 minutes) to remove any residual NaBH₄.
-
-
Proceed with Staining:
-
Continue with your standard this compound staining protocol as described above.
-
Visualizations
Caption: Workflow for this compound staining and background reduction.
Caption: Decision tree for troubleshooting background fluorescence.
References
Cy5.5 Hydrazide Solutions: Technical Support & Troubleshooting Guide
For researchers, scientists, and drug development professionals utilizing Cy5.5 hydrazide, ensuring the integrity and effective use of this fluorescent dye is critical for reproducible and reliable experimental outcomes. This technical support center provides comprehensive guidance on the best practices for storing and handling this compound solutions, along with troubleshooting for common issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder?
A1: Unopened vials of lyophilized this compound powder should be stored at -20°C in a dark and desiccated environment.[1][2][3] Under these conditions, the product is stable for up to 24 months. For transportation purposes, the powder is stable at room temperature for as long as three weeks.[1][3]
Q2: What is the recommended solvent for reconstituting this compound?
A2: this compound is soluble in polar organic solvents. Anhydrous (dry) dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are the recommended solvents for reconstitution.[2] It is critical to use anhydrous solvents as the hydrazide group is susceptible to hydrolysis in the presence of water.[2]
Q3: How should I prepare and store stock solutions of this compound?
A3: To prepare a stock solution, first allow the vial of this compound powder to reach room temperature before opening it to prevent moisture condensation.[2][4] Reconstitute the powder in anhydrous DMSO or DMF to your desired concentration (e.g., 10 mg/mL).[2] The solution should be vortexed gently until the dye is fully dissolved. It is best practice to dispense the stock solution into small, single-use aliquots in low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored at -20°C or -80°C and protected from light.[2]
Q4: What is the stability of reconstituted this compound stock solutions?
A4: When stored properly in anhydrous DMSO or DMF at -20°C or -80°C and protected from light, stock solutions of this compound are generally stable for at least one to six months.[2] For critical applications, it is always advisable to use a freshly prepared solution or perform a quality control check on stored solutions.[2]
Q5: Can I store this compound in an aqueous buffer?
A5: It is not recommended to store this compound in aqueous buffers. The hydrazide group is prone to hydrolysis in aqueous solutions, which will lead to the degradation of the dye and a loss of its reactive capacity.[2] Working solutions in aqueous buffers should be prepared immediately before use.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Fluorescent Signal | Degradation of the dye | Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF. It is also good practice to perform a quality control check on the new solution before use. |
| Inefficient labeling reaction | Ensure the reaction is performed under mildly acidic conditions (pH 5-6) for optimal hydrazone bond formation. | |
| Photobleaching of the dye | Minimize the exposure of the dye solution and the labeled conjugate to light at all stages of the experiment and storage. Consider using photoprotective agents if necessary.[2] | |
| High Background Fluorescence | Excess unconjugated dye | Ensure the thorough removal of any unreacted this compound after the labeling reaction using appropriate purification methods like dialysis, size exclusion chromatography, or spin columns.[2] |
| Non-specific binding | If labeling cells, be aware that dead cells can non-specifically bind antibodies and dyes, leading to false positives. Always include a viability dye in your panel to exclude dead cells. | |
| Unexpected Staining Pattern | Amine-reactive dyes in buffer | If using fixable amine-reactive viability dyes, be aware that they react with all proteins that have amine groups, including those in buffers like BSA or FBS. This can lead to a higher concentration of dye being needed to get a good signal on your cells.[5] |
| Reaction with antibodies | If the amine-reactive dye is stained at the same time or after antibody staining, the dye could react with the antibodies or some fluorophores and produce odd results.[5] |
Quantitative Data Summary
| Parameter | Condition | Duration | Notes |
| Storage of Lyophilized Powder | -20°C, dark, desiccated | Up to 24 months | Transportation at room temperature for up to 3 weeks is acceptable.[1][3] |
| Storage of Stock Solution | Anhydrous DMSO or DMF at -20°C or -80°C, protected from light | 1 to 6 months | Aliquot to avoid freeze-thaw cycles.[2] |
| Storage of Aqueous Working Solution | Aqueous Buffer (e.g., PBS) | Not Recommended | Use immediately as it is prone to hydrolysis.[2] |
Experimental Protocols
Protocol for Labeling Antibodies with this compound
This protocol describes the labeling of antibodies through the oxidation of their carbohydrate residues to generate aldehyde groups, which then react with this compound.
1. Antibody Preparation:
- Prepare the antibody solution in an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5).
- The recommended antibody concentration is 1-10 mg/mL.
2. Oxidation of Antibody:
- Prepare a fresh solution of sodium periodate (B1199274) (NaIO₄) in the oxidation buffer.
- Add the sodium periodate solution to the antibody solution to a final concentration of 1-10 mM.
- Incubate the reaction for 30 minutes at room temperature in the dark.
- Quench the reaction by adding a 10-fold molar excess of glycerol (B35011) or ethylene (B1197577) glycol and incubate for 10 minutes at room temperature.
- Purify the oxidized antibody using a desalting column to remove excess periodate and byproducts.
3. Labeling Reaction:
- Immediately after purification, adjust the pH of the oxidized antibody solution to 5.5-6.0.
- Prepare a stock solution of this compound in anhydrous DMSO.
- Add a 50-100 fold molar excess of the this compound solution to the oxidized antibody solution.
- Incubate the reaction for 2-4 hours at room temperature in the dark with gentle shaking.
4. Purification of the Labeled Antibody:
- Purify the Cy5.5-labeled antibody from the excess unconjugated dye using a desalting column or dialysis.
- The purified conjugate can be stored at 4°C for short-term storage or at -20°C for long-term storage.
Visualizations
Caption: Workflow for the proper storage and handling of this compound solutions.
Caption: Decision tree for troubleshooting low fluorescence signal issues with this compound.
References
Calculating the degree of labeling for Cy5.5 hydrazide conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on calculating the degree of labeling (DOL) for Cy5.5 hydrazide conjugates. Find troubleshooting tips and answers to frequently asked questions to ensure accurate and efficient conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Degree of Labeling (DOL) and why is it important?
The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), represents the average number of dye molecules conjugated to a single protein or antibody molecule.[1][2][3] Determining the DOL is crucial for ensuring experimental consistency, optimizing fluorescence signal, and accurately quantifying the labeled biomolecule.[3][4] An optimal DOL is critical, as a low DOL can lead to a weak signal, while a high DOL may cause issues like protein precipitation, aggregation, or fluorescence quenching.
Q2: What are the key spectral properties of Cy5.5 needed for DOL calculation?
To accurately calculate the DOL, you will need the molar extinction coefficient and the maximum absorbance wavelength for Cy5.5, as well as a correction factor to account for the dye's absorbance at 280 nm.
Quantitative Data for Cy5.5
| Parameter | Value | Reference |
| Maximum Excitation Wavelength (λmax) | ~675-684 nm | |
| Maximum Emission Wavelength | ~694-710 nm | |
| Molar Extinction Coefficient (ε_dye) at λmax | ~250,000 M⁻¹cm⁻¹ | |
| Correction Factor (CF₂₈₀ = A₂₈₀ / A_max) | ~0.05 - 0.07 |
Q3: How do I calculate the Degree of Labeling (DOL) for my this compound conjugate?
The DOL is calculated using the absorbance values of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of Cy5.5 (~675 nm). The following formula is used:
DOL = (A_max_ of conjugate × ε_protein) / [(A₂₈₀_ of conjugate - (A_max_ of conjugate × CF₂₈₀)) × ε_dye]
Where:
-
A_max_ is the absorbance of the conjugate at the λmax of Cy5.5.
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
ε_protein is the molar extinction coefficient of your protein at 280 nm.
-
ε_dye is the molar extinction coefficient of Cy5.5 at its λmax.
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm.
Experimental Protocol: DOL Determination
Objective: To determine the Degree of Labeling (DOL) for a this compound-labeled protein.
Materials:
-
Purified Cy5.5-protein conjugate
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Purify the Conjugate: It is essential to remove all unconjugated this compound from the labeled protein. This can be achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Prepare the Sample: Dilute the purified conjugate in a suitable buffer (e.g., PBS) to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically below 2.0).
-
Measure Absorbance:
-
Measure the absorbance of the diluted conjugate at 280 nm (A₂₈₀).
-
Measure the absorbance of the diluted conjugate at the maximum absorbance wavelength for Cy5.5 (~675 nm, A_max_).
-
-
Calculate the DOL: Use the formula provided in Q3 to calculate the DOL.
Troubleshooting Guide
Issue 1: Low Degree of Labeling (DOL)
A low DOL can result from several factors, leading to weak fluorescent signals.
| Potential Cause | Troubleshooting Recommendation | Reference |
| Suboptimal Reaction pH | Ensure the reaction buffer pH is within the optimal range for hydrazide-aldehyde/ketone ligation (typically pH 5.0-7.0). | |
| Inefficient Aldehyde/Ketone Formation | If labeling glycoproteins, ensure complete oxidation of sugar moieties by periodate (B1199274). Optimize periodate concentration and reaction time. | |
| Inappropriate Dye-to-Protein Ratio | An insufficient amount of this compound will lead to a low DOL. Increase the molar ratio of dye to protein in the labeling reaction. | |
| Interfering Substances | Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the hydrazide reaction. Ensure the protein is in a compatible buffer. | |
| Degraded Dye | Ensure the this compound has been stored properly, protected from light and moisture, to maintain its reactivity. |
Issue 2: Protein Precipitation During or After Labeling
Protein precipitation can occur due to changes in the protein's properties after dye conjugation.
| Potential Cause | Troubleshooting Recommendation | Reference |
| High Dye-to-Protein Ratio | An excessive amount of dye can increase the hydrophobicity of the protein, leading to aggregation and precipitation. Reduce the molar ratio of dye to protein. | |
| Organic Solvent Concentration | This compound is often dissolved in an organic solvent like DMSO or DMF. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid denaturing the protein. | |
| Protein Instability | The protein itself may be inherently unstable under the labeling conditions. Try performing the reaction at a lower temperature (e.g., 4°C). |
Issue 3: Unexpected Fluorescence Signal (Quenching or Low Signal)
Even with a seemingly acceptable DOL, the fluorescence output may be suboptimal.
| Potential Cause | Troubleshooting Recommendation | Reference |
| Fluorescence Quenching | A very high DOL can lead to self-quenching, where dye molecules interact and reduce the overall fluorescence. Aim for an optimal DOL, which for many applications is between 2 and 10 for antibodies. | |
| Dye Aggregation | At high concentrations on the protein surface, Cy5.5 molecules can form non-fluorescent aggregates (H-dimers), which can be observed as a shoulder in the absorbance spectrum. | |
| Environmental Effects | The local environment around the conjugated dye can affect its fluorescence. This is less common for dyes like Cy5.5 which are relatively pH-insensitive. |
Visual Workflows
Below are diagrams illustrating the experimental workflow for this compound conjugation and the troubleshooting logic for low DOL.
References
- 1. Degree of labeling (DOL) step by step [abberior.rocks]
- 2. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 3. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
A Head-to-Head Comparison: Cy5.5 Hydrazide vs. Alexa Fluor 680 Hydrazide for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and robust labeling of proteins is a cornerstone of discovery. Near-infrared (NIR) fluorescent probes are particularly valuable for their deep tissue penetration and low autofluorescence. This guide provides an objective, data-driven comparison of two prominent NIR hydrazide-functionalized dyes: Cy5.5 hydrazide and Alexa Fluor 680 hydrazide, to inform the selection for your specific protein labeling needs.
This comparison focuses on the critical performance metrics of these dyes when used for labeling aldehyde or ketone groups on proteins, which are typically introduced by the periodate (B1199274) oxidation of carbohydrate moieties on glycoproteins.
Photophysical and Chemical Properties
The selection of a fluorescent dye is fundamentally guided by its spectral properties and labeling performance. The following table summarizes the key quantitative data for this compound and Alexa Fluor 680 hydrazide.
| Property | This compound | Alexa Fluor 680 Hydrazide | Reference |
| Excitation Maximum (nm) | ~673 - 684 | ~679 | [1][2][3] |
| Emission Maximum (nm) | ~694 - 710 | ~702 | [1][2] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~209,000 - 250,000 | ~183,000 - 184,000 | |
| Fluorescence Quantum Yield (Φ) | ~0.20 - 0.28 | ~0.36 | |
| Brightness (ε x Φ) | ~41,800 - 70,000 | ~65,880 - 66,240 | |
| Reactive Group | Hydrazide (-NHNH₂) | Hydrazide (-NHNH₂) | |
| Target Functional Group | Aldehydes, Ketones | Aldehydes, Ketones |
Key Takeaways from the Data:
-
Spectral Overlap: Both dyes are spectrally very similar and are well-suited for the Cy5.5/Alexa Fluor 680 filter sets common on many imaging systems.
-
Brightness: While this compound can have a higher molar extinction coefficient, Alexa Fluor 680 hydrazide possesses a significantly higher quantum yield. This results in comparable or potentially superior overall brightness for Alexa Fluor 680 conjugates, as brightness is a product of both extinction coefficient and quantum yield.
-
Performance of Conjugates: Studies comparing the Alexa Fluor and Cy dye families have shown that Alexa Fluor dyes, including Alexa Fluor 680, are often more photostable and less susceptible to the self-quenching that can occur at high degrees of labeling. This can lead to more robust and brighter protein conjugates compared to their Cy dye counterparts.
The Chemistry of Hydrazide Labeling
Hydrazide chemistry offers a powerful method for the site-specific labeling of glycoproteins. The process leverages the carbohydrate side chains, which are often located away from the protein's active or binding sites, thereby preserving its biological function. The reaction proceeds in two main steps: oxidation and conjugation.
First, the cis-diol groups within the sugar moieties of the glycoprotein (B1211001) are oxidized using sodium meta-periodate (NaIO₄), which cleaves the bond between adjacent hydroxyl groups and creates two reactive aldehyde groups. Subsequently, the hydrazide group on the dye reacts with one of these newly formed aldehydes to form a stable hydrazone bond.
References
A Comparative Analysis of the Photostability of Cy5.5 Hydrazide and Other Cyanine Dyes
For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is critical for the success of imaging and labeling experiments. Among the vast array of available fluorophores, cyanine (B1664457) dyes are widely utilized for their brightness and spectral coverage, particularly in the near-infrared (NIR) region which allows for deep tissue penetration. Cy5.5 hydrazide, a carbonyl-reactive derivative of the Cy5.5 dye, is frequently employed for labeling biomolecules containing aldehydes or ketones. However, a key performance characteristic that dictates the utility of a fluorophore in demanding applications such as time-lapse imaging or high-intensity illumination is its photostability—the ability to resist irreversible photodegradation.
This guide provides a comparative overview of the photostability of this compound against other commonly used cyanine dyes and their alternatives. The information presented is a synthesis of data from various studies, offering a broad perspective on the relative performance of these fluorophores.
Quantitative Photostability Comparison
Direct, side-by-side comparisons of the photostability of a wide range of cyanine dyes under identical conditions are not always available in published literature. However, by compiling data from multiple sources, a general trend emerges. The photostability of cyanine dyes can be significantly influenced by their molecular structure, conjugation to biomolecules, and the surrounding chemical environment.
Generally, commercially available alternatives such as the Alexa Fluor and IRDye series are reported to exhibit superior photostability compared to the conventional cyanine dyes. For instance, studies have indicated that Alexa Fluor 680 shows less fluorescence decay over time compared to Cy5.5 under similar illumination conditions. Furthermore, the net charge of Cy5.5 analogs has been shown to impact their photostability, with zwitterionic forms demonstrating higher stability.
The following table summarizes the relative photostability and key spectral properties of this compound and other relevant dyes. It is important to note that the quantum yield and extinction coefficient can vary depending on the solvent and conjugation state.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Fluorescence Quantum Yield | Relative Photostability |
| This compound | ~673-675 | ~694-707 | ~209,000 - 250,000 | ~0.20[1][2] | Moderate |
| Cy5 Hydrazide | ~651 | ~670 | ~250,000 | ~0.27[3] | Moderate to Low |
| Alexa Fluor 680 | ~679 | ~702 | ~184,000 | N/A | High[4][5] |
| IRDye 680LT | ~676 | ~693 | N/A | N/A | High |
| DyLight 680 | ~692 | ~712 | ~190,000 | N/A | High |
Experimental Protocol for Photostability Measurement
To quantitatively assess and compare the photostability of fluorescent dyes, a common methodology involves monitoring the decay of fluorescence intensity under continuous illumination. The following is a generalized protocol for such an experiment.
Objective: To determine the photobleaching rate of a fluorescent dye.
Materials:
-
Fluorescent dye solutions of interest (e.g., this compound, Alexa Fluor 680) at equimolar concentrations in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Microscope with a suitable light source (e.g., laser or arc lamp) and filter sets for the specific dyes.
-
A digital camera capable of time-lapse imaging.
-
Image analysis software.
Procedure:
-
Sample Preparation: Prepare solutions of the dyes to be compared at the same concentration in the same buffer.
-
Microscope Setup:
-
Mount a sample of the dye solution on the microscope stage.
-
Select the appropriate objective lens and filter cube for the dye being tested.
-
Adjust the illumination intensity to a constant and reproducible level.
-
-
Image Acquisition:
-
Focus on the sample.
-
Begin continuous illumination of a specific region of interest.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the illuminated region in each image of the time-lapse series.
-
Correct for background fluorescence by measuring the intensity of a non-illuminated region.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time zero).
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay is indicative of the dye's photostability.
-
Caption: Workflow for assessing fluorophore photostability.
Signaling Pathways and Photobleaching
The photobleaching of cyanine dyes is a complex process initiated by the absorption of light. Upon excitation, the fluorophore is elevated to an excited singlet state. From here, it can return to the ground state by emitting a photon (fluorescence), or it can undergo intersystem crossing to a longer-lived triplet state. This triplet state is highly reactive and can interact with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen. These ROS can then chemically react with and destroy the dye molecule, leading to an irreversible loss of fluorescence. Strategies to improve photostability often focus on minimizing the formation or lifetime of the triplet state.
Caption: Simplified photobleaching pathway for cyanine dyes.
References
A Head-to-Head Comparison: Cy5.5 Hydrazide for Advanced Near-Infrared In Vivo Imaging
For researchers, scientists, and drug development professionals at the forefront of preclinical imaging, the choice of near-infrared (NIR) fluorophore is a critical decision that significantly impacts the quality and reliability of in vivo data. Among the array of available dyes, Cy5.5 hydrazide has emerged as a compelling option, offering a unique combination of spectral properties and a versatile conjugation chemistry. This guide provides an objective comparison of this compound with other common NIR dyes, supported by experimental data and detailed protocols to inform your selection process.
This compound's key advantage lies in its reactivity towards carbonyl groups (aldehydes and ketones), enabling the site-specific labeling of glycoproteins and antibodies following periodate (B1199274) oxidation of their carbohydrate moieties.[1][2] This method is particularly beneficial for labeling antibodies, as the modification occurs on the Fc region, distant from the antigen-binding site, thus preserving immunoreactivity.[1] Furthermore, its emission in the NIR window (approximately 707 nm) allows for deep tissue penetration and reduced autofluorescence, which is crucial for sensitive in vivo imaging.[1]
Comparative Analysis of Photophysical Properties
To provide a clear performance benchmark, the following table summarizes the key photophysical properties of this compound and two other widely used NIR dyes, Indocyanine Green (ICG) and IRDye 800CW.
| Property | This compound | Indocyanine Green (ICG) | IRDye 800CW |
| Excitation Maximum (nm) | ~673-683 | ~780 | ~774-778 |
| Emission Maximum (nm) | ~707 | ~820 | ~794-803 |
| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | ~209,000 | ~200,000 | ~240,000 |
| Quantum Yield | ~0.2 | Low | ~0.054 (conjugated) |
| Reactive Group | Hydrazide (carbonyl-reactive) | N/A (used as is) | NHS Ester, Carboxylate |
| Key Advantages | Carbonyl-reactive for site-specific conjugation, Good quantum yield | FDA-approved for clinical use | High photostability and brightness |
| Key Disadvantages | Lower wavelength than ICG/IRDye 800CW | Low quantum yield, Photostability can be a concern | NHS ester reactivity is less specific than hydrazide |
Note: The exact spectral properties can vary slightly depending on the solvent and conjugation state.
Experimental Data: In Vivo Performance
The utility of a NIR dye is ultimately determined by its performance in a biological context. Biodistribution and tumor targeting studies are common applications where the choice of fluorophore is critical.
Biodistribution of Cy5.5-labeled Nanoparticles
In a study evaluating the biodistribution of Cy5.5-labeled nanoparticles, the fluorescence signal was monitored in various organs over time. The results demonstrated a typical accumulation in the liver and spleen, with clearance observed over a 28-day period.[3] This type of study is essential for understanding the pharmacokinetic profile of novel drug delivery systems.
A representative, albeit fictional, dataset for the biodistribution of a Cy5.5-labeled nanoparticle 24 hours post-injection is presented below. Actual biodistribution is highly dependent on the nanoparticle's properties.
| Organ | % Injected Dose per Gram (%ID/g) |
| Liver | 22.5 ± 3.8 |
| Spleen | 15.2 ± 2.9 |
| Kidneys | 4.8 ± 1.1 |
| Lungs | 2.5 ± 0.7 |
| Tumor | 9.3 ± 2.1 |
| Blood | 1.5 ± 0.4 |
Tumor Imaging and Signal-to-Background Ratio
For oncology research, the ability to clearly delineate a tumor from surrounding healthy tissue is paramount. The signal-to-background ratio (SBR) is a key metric for evaluating the effectiveness of a targeted imaging agent. Studies have shown that Cy5.5 conjugated to targeting ligands, such as antibodies or peptides, can achieve high tumor-to-background ratios, enabling sensitive tumor detection. For instance, in a study using a Cy5.5-labeled agent targeting specific cell receptors, a significantly higher fluorescence signal was observed in the tumor compared to surrounding muscle tissue.
Experimental Protocols
Detailed and reproducible protocols are crucial for obtaining reliable experimental data. Below are representative protocols for antibody conjugation and in vivo imaging using this compound.
Protocol 1: Conjugation of this compound to an Antibody
This protocol outlines the general steps for labeling an antibody with this compound via oxidation of its carbohydrate moieties.
Materials:
-
Antibody (2-10 mg/mL in 0.1 M Sodium Acetate Buffer, pH 5.5)
-
Sodium periodate solution
-
This compound
-
Anhydrous DMSO
-
Desalting column
-
Quenching solution (e.g., ethylene (B1197577) glycol)
-
Spectrophotometer
Procedure:
-
Antibody Oxidation: Add sodium periodate to the antibody solution to a final concentration of 1-2 mM. Incubate for 30 minutes at room temperature in the dark.
-
Purification: Immediately purify the oxidized antibody using a desalting column pre-equilibrated with 0.1 M Sodium Acetate Buffer, pH 5.5, to remove excess periodate.
-
Dye Preparation: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation: Add the this compound solution to the purified oxidized antibody. A molar excess of 20-50 fold of dye to antibody is a typical starting point. Incubate for 2 hours to overnight at room temperature in the dark.
-
Purification of the Conjugate: Purify the conjugate using a desalting or size-exclusion chromatography column to remove unconjugated dye.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~673 nm.
Protocol 2: In Vivo Tumor Imaging
This protocol provides a general workflow for in vivo imaging of tumor-bearing mice using a Cy5.5-labeled targeting agent.
Materials:
-
Tumor-bearing mice
-
Cy5.5-labeled imaging agent
-
Sterile PBS or other appropriate vehicle
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system with appropriate filters for Cy5.5 (Excitation: ~640 nm, Emission: ~680 nm)
Procedure:
-
Animal Preparation: Anesthetize the mice using a calibrated vaporizer with isoflurane.
-
Baseline Imaging: Acquire a baseline fluorescence image before injecting the probe to assess autofluorescence.
-
Probe Administration: Inject the Cy5.5-labeled agent intravenously (i.v.) via the tail vein. The typical injection volume is 100-200 µL.
-
Image Acquisition: Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.
-
Data Analysis: Draw regions of interest (ROIs) around the tumor and a background area (e.g., muscle) to quantify the average fluorescence intensity and calculate the tumor-to-background ratio.
-
(Optional) Ex Vivo Analysis: At the final time point, euthanize the mice and dissect the tumor and major organs for ex vivo imaging to confirm the in vivo findings and assess biodistribution.
Visualizing the Workflow and Advantages
To further illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for in vivo imaging with this compound-labeled antibody.
Caption: Key advantages of this compound for near-infrared in vivo imaging.
References
Navigating the Crowded Spectrum: A Guide to Cy5.5 Hydrazide Spectral Overlap
For researchers, scientists, and drug development professionals venturing into multiplex fluorescence imaging, the careful selection of fluorophores is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of Cy5.5 hydrazide with other common fluorophores, focusing on the critical issue of spectral overlap. By understanding the spectral characteristics and potential for crosstalk, researchers can design more robust experiments and confidently interpret their data.
This compound, a member of the cyanine (B1664457) dye family, is a near-infrared (NIR) fluorophore widely used for labeling biomolecules containing aldehyde or ketone groups. Its emission in the NIR region is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration.[1] However, in multicolor experiments, its spectral properties must be carefully considered in relation to other fluorophores in the panel to avoid spectral bleed-through, where the emission of one fluorophore is detected in the channel of another.[2][3]
Spectral Properties of Common Fluorophores
To minimize spectral overlap, it is crucial to select fluorophores with well-separated emission spectra. The following table summarizes the excitation and emission maxima of this compound and a selection of other commonly used fluorophores.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| This compound | ~673 - 684 | ~694 - 710 [4][5] |
| DAPI | ~358 | ~461 |
| FITC (Fluorescein) | ~495 | ~518 |
| TRITC (Rhodamine) | ~557 | ~576 |
| Texas Red | ~589 | ~615 |
| Cy3 | ~550 | ~570 |
| Cy5 | ~650 | ~670 |
| Alexa Fluor 488 | ~499 | ~520 |
| Alexa Fluor 594 | ~590 | ~617 |
| Alexa Fluor 647 | ~650 | ~668 |
| Alexa Fluor 680 | ~679 | ~702 |
Understanding and Quantifying Spectral Overlap
Spectral overlap occurs when the emission spectrum of one fluorophore (the donor) extends into the detection range of another (the acceptor). This "bleed-through" or "crosstalk" can lead to false-positive signals and inaccurate quantification of fluorescence intensity. The degree of spectral overlap depends on the specific fluorophores used, their relative brightness, and the filter sets of the imaging system.
The following diagram illustrates the concept of spectral overlap, where the emission of a donor fluorophore bleeds into the excitation spectrum of an acceptor fluorophore, potentially leading to unintended excitation, and more commonly, where the emission of one fluorophore is detected by the emission filter intended for another.
Caption: Conceptual diagram of spectral overlap and bleed-through.
Experimental Protocol for Measuring Spectral Crosstalk
To ensure accurate multicolor imaging results, it is essential to experimentally determine the level of spectral crosstalk between fluorophores in your specific experimental setup. This can be achieved by preparing single-color control samples and measuring the amount of signal from each fluorophore that "bleeds" into the detection channels of the other fluorophores.
Objective: To quantify the spectral crosstalk, or "crosstalk factor," for each fluorophore in a multicolor experiment.
Materials:
-
Samples singly labeled with each fluorophore to be used in the experiment (e.g., cells, tissues, or beads).
-
Unlabeled control sample (for background subtraction).
-
Fluorescence microscope with appropriate filter sets for each fluorophore.
-
Image analysis software (e.g., ImageJ, Fiji).
Methodology:
-
Sample Preparation:
-
Prepare a separate sample for each fluorophore, ensuring that each sample is labeled with only one fluorophore.
-
Prepare an unlabeled sample to measure background fluorescence.
-
Treat all samples, including controls, with the same fixation, permeabilization, and mounting procedures as the experimental samples.
-
-
Image Acquisition:
-
Set up the microscope with the appropriate excitation and emission filters for each fluorophore.
-
For each single-color control sample, acquire an image in its designated channel (the primary channel) and in all other channels being used in the experiment (the secondary or crosstalk channels).
-
Use the same acquisition settings (e.g., exposure time, laser power, gain) for all samples and all channels. It is crucial to avoid saturation in the primary channel.
-
Acquire an image of the unlabeled sample in all channels to determine the background signal.
-
-
Data Analysis (using ImageJ/Fiji):
-
Background Subtraction: Open the images and subtract the average background intensity from each image. The background intensity is determined from the images of the unlabeled sample.
-
Measure Mean Intensity: For each single-color control, select a region of interest (ROI) that is clearly labeled. Measure the mean fluorescence intensity of this ROI in the primary channel (I_primary) and in each of the secondary channels (I_crosstalk).
-
Calculate Crosstalk Factor: The crosstalk factor (CTF) for a given fluorophore bleeding into a specific secondary channel is calculated as the ratio of the mean intensity in the crosstalk channel to the mean intensity in the primary channel.
CTF = (I_crosstalk - I_background) / (I_primary - I_background)
Repeat this calculation for each fluorophore and each secondary channel.
-
-
Correction of Experimental Data:
-
The calculated crosstalk factors can then be used to correct the images from the multicolor experiment. The corrected intensity in a given channel is the measured intensity minus the bleed-through from all other fluorophores.
Corrected_Intensity_ChannelA = Measured_Intensity_ChannelA - (CTF_BtoA * Measured_Intensity_ChannelB) - (CTF_CtoA * Measured_Intensity_ChannelC) - ...
This linear unmixing can be performed using various image analysis software packages.
-
Visualization of Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for quantifying spectral crosstalk.
Caption: Workflow for quantifying and correcting spectral crosstalk.
By carefully selecting fluorophores with minimal spectral overlap and by experimentally quantifying and correcting for any residual crosstalk, researchers can significantly improve the accuracy and reliability of their multicolor fluorescence imaging data. This guide provides the foundational knowledge and a practical protocol to empower scientists in achieving high-quality, publication-ready results.
References
- 1. Bleed-through correction for rendering and correlation analysis in multi-colour localization microscopy (Journal Article) | ETDEWEB [osti.gov]
- 2. laser.ceb.cam.ac.uk [laser.ceb.cam.ac.uk]
- 3. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
A Researcher's Guide to Carbonyl Labeling: Comparing Alternatives to Cy5.5 Hydrazide
For researchers, scientists, and drug development professionals, the precise and efficient labeling of aldehydes and ketones is crucial for understanding a wide range of biological processes, from glycoprotein (B1211001) analysis to the study of oxidative stress. While Cy5.5 hydrazide has been a staple for near-infrared detection of these carbonyl groups, a growing landscape of alternative fluorescent probes offers significant advantages in terms of stability, brightness, and reaction chemistry. This guide provides an objective comparison of this compound with its main alternatives, supported by experimental data and detailed protocols to inform your selection of the optimal tool for your research needs.
Executive Summary
The primary alternatives to this compound fall into two main categories: other fluorescent hydrazides and aminooxy-functionalized probes. Aminooxy probes form a significantly more stable oxime linkage compared to the hydrazone bond formed by hydrazides, which can be prone to hydrolysis.[1] In terms of fluorophore performance, dyes such as the Alexa Fluor series often exhibit superior brightness and photostability compared to traditional cyanine (B1664457) dyes like Cy5.5.[2][3][4] A newer class of probes based on 2-aminothiophenol (B119425) chemistry shows high selectivity for aldehydes and rapid reaction kinetics.[5] The choice of the best alternative will depend on the specific experimental requirements, such as the need for a highly stable conjugate, maximum fluorescence signal, or specific reaction conditions.
Performance Comparison of Carbonyl-Reactive Probes
The selection of a fluorescent probe for labeling aldehydes and ketones should be based on a careful consideration of its photophysical properties, the stability of the resulting conjugate, and the kinetics of the labeling reaction. The following tables summarize key performance data for this compound and its leading alternatives.
| Probe | Reactive Group | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Excitation Max (nm) | Emission Max (nm) | Key Advantages |
| This compound | Hydrazide | ~250,000 | ~0.20 | ~675-683 | ~694-703 | Good near-infrared spectral properties. |
| Alexa Fluor 647 Hydrazide | Hydrazide | ~239,000 - 270,000 | ~0.33 | ~650 | ~665-668 | Superior photostability and brightness compared to Cy5. |
| CF™647 Hydrazide | Hydrazide | ~240,000 | N/A | ~650 | ~665 | Comparable brightness and photostability to Alexa Fluor 647. |
| Aminooxy-Alexa Fluor 647 | Aminooxy | ~239,000 - 270,000 | ~0.33 | ~650 | ~665-668 | Forms a highly stable oxime bond; superior fluorophore properties. |
| BODIPY-based 2-Aminothiophenol Probe | 2-Aminothiophenol | Varies | ~0.22-0.25 (after reaction) | ~482-503 | ~512-525 | High selectivity for aldehydes, rapid "turn-on" fluorescence. |
Note: Photophysical properties can vary depending on the solvent and conjugation state. Data is compiled from manufacturer specifications and published literature.
Reaction Chemistry and Stability
The fundamental difference between hydrazide and aminooxy probes lies in the bond they form with a carbonyl group. This has significant implications for the stability of the resulting conjugate.
Hydrazide Probes
Hydrazides react with aldehydes and ketones to form a hydrazone bond. While this reaction is generally efficient, the resulting hydrazone linkage can be susceptible to hydrolysis, particularly at neutral or acidic pH.
Aminooxy Probes
Aminooxy compounds react with carbonyls to form a stable oxime linkage. This bond is significantly more resistant to hydrolysis than a hydrazone bond, making aminooxy probes the preferred choice for applications requiring long-term stability of the labeled molecule.
Reaction Kinetics
The rate of the labeling reaction is another critical factor. Studies have shown that under certain conditions, hydrazone formation can be significantly faster than oxime formation. However, the reaction rates for both can be accelerated by using aniline (B41778) as a catalyst and optimizing the pH of the reaction buffer (typically pH 5-7). For the newer 2-aminothiophenol probes, the reaction with aldehydes is reported to be very rapid, with pseudo-first-order rate constants around 0.01-0.02 s⁻¹.
Experimental Protocols
The following are generalized protocols for the labeling of glycoproteins, such as antibodies, with hydrazide and aminooxy probes. These protocols typically involve an initial oxidation step to generate aldehyde groups on the glycan moieties.
Protocol 1: Glycoprotein Labeling with a Fluorescent Hydrazide
This protocol is a general guideline and may require optimization for specific glycoproteins and hydrazide dyes.
1. Materials:
-
Purified Glycoprotein (e.g., IgG antibody) at 2-5 mg/mL
-
Sodium meta-periodate (NaIO₄) solution (20 mM in 0.1 M Sodium Acetate (B1210297) buffer, pH 5.5, freshly prepared)
-
0.1 M Sodium Acetate buffer, pH 5.5
-
Fluorescent Hydrazide (e.g., this compound, Alexa Fluor 647 hydrazide) stock solution (50 mM in anhydrous DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4
2. Oxidation of Glycoprotein:
-
To 1 mL of the glycoprotein solution, add 1 mL of the freshly prepared 20 mM sodium meta-periodate solution.
-
Incubate the mixture for 30 minutes at room temperature in the dark with gentle agitation.
-
Stop the reaction by desalting the oxidized glycoprotein using a size-exclusion column equilibrated with 0.1 M sodium acetate buffer, pH 5.5.
3. Labeling Reaction:
-
To the desalted, oxidized glycoprotein solution, add a 20- to 50-fold molar excess of the fluorescent hydrazide stock solution.
-
Incubate for 2 hours at room temperature in the dark with gentle agitation.
4. Purification of Labeled Glycoprotein:
-
Purify the labeled glycoprotein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the colored, labeled protein.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum).
Protocol 2: Antibody Labeling with a Fluorescent Aminooxy Probe
This protocol is adapted for labeling oxidized antibodies with aminooxy-functionalized dyes.
1. Materials:
-
Purified Antibody (e.g., IgG) at 3-15 mg/mL in PBS
-
10X Reaction Buffer (1 M Sodium Acetate, 1.5 M NaCl, pH 5.5)
-
Sodium meta-periodate (NaIO₄) solution (100 mM in dH₂O, freshly prepared)
-
Ethylene (B1197577) glycol
-
Fluorescent Aminooxy Probe (e.g., Aminooxy-Alexa Fluor 647) stock solution (5 mM in water or DMSO)
-
Aniline (optional, as a catalyst)
-
Purification column or ultrafiltration device
2. Oxidation of Antibody:
-
To your antibody solution, add 1/10th volume of 10X Reaction Buffer and 1/10th volume of the 100 mM NaIO₄ stock solution.
-
Incubate for 10-30 minutes at room temperature in the dark.
-
Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM. Incubate for 10 minutes at room temperature.
3. Labeling Reaction:
-
Add a 50-fold molar excess of the fluorescent aminooxy probe to the quenched oxidation reaction.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate for 2 hours at room temperature in the dark.
4. Purification:
-
Remove the unreacted probe by size-exclusion chromatography or by using an ultrafiltration device with an appropriate molecular weight cutoff (e.g., 10K MWCO for IgG).
-
Exchange the buffer to a suitable storage buffer (e.g., PBS with 0.02% sodium azide).
-
Calculate the degree of labeling using spectrophotometry.
Visualizing the Chemistry and Workflow
To better understand the processes described, the following diagrams illustrate the chemical reactions and experimental workflows.
Caption: Chemical reactions of hydrazide and aminooxy probes with carbonyls.
Caption: General experimental workflow for glycoprotein labeling.
Conclusion and Recommendations
For the majority of applications requiring the fluorescent labeling of aldehydes and ketones, modern alternatives to this compound offer significant advantages.
-
For Maximum Stability: Aminooxy-functionalized probes are the superior choice due to the formation of a highly stable oxime linkage. This is particularly important for experiments involving long incubation times, harsh buffer conditions, or when the long-term integrity of the conjugate is paramount.
-
For Maximum Brightness and Photostability: Probes utilizing fluorophores like the Alexa Fluor series (e.g., Alexa Fluor 647) will generally provide brighter and more photostable signals than their cyanine dye counterparts. This is critical for demanding imaging applications such as single-molecule studies or long-term live-cell imaging.
-
For Aldehyde-Specific, Rapid Detection: The emerging class of 2-aminothiophenol-based probes offers high selectivity for aldehydes and a rapid "turn-on" fluorescent response, making them a promising tool for real-time monitoring of aldehyde production in biological systems.
While this compound remains a viable option for near-infrared detection, researchers and drug development professionals should consider the superior stability and photophysical properties offered by these alternatives to ensure the generation of high-quality, reproducible data. The selection of the optimal probe will ultimately be dictated by the specific demands of the experimental design.
References
- 1. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Tunable fluorescent probes for detecting aldehydes in living systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Quantitative Analysis of Cy5.5 Hydrazide Labeling Efficiency
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for accurate downstream analysis. Cy5.5 hydrazide is a widely utilized fluorescent dye for the conjugation to carbonyl groups, such as aldehydes and ketones, which are often introduced into glycoproteins through periodate (B1199274) oxidation. This guide provides a comprehensive comparison of this compound with its alternatives, supported by experimental data and detailed protocols to enable informed decisions for your labeling needs.
Performance Comparison: this compound vs. Key Alternatives
The selection of a fluorescent dye for labeling extends beyond mere spectral properties. Factors such as photostability, brightness of the conjugate, and the stability of the linkage are critical for the quality and reproducibility of experimental data. Here, we compare this compound with a primary alternative, Alexa Fluor 647 hydrazide, and also consider aminooxy-functionalized dyes as another class of carbonyl-reactive probes.
While direct head-to-head studies on the labeling efficiency of the hydrazide forms are not extensively published, valuable insights can be drawn from comparative studies of the fluorophores themselves, typically using their amine-reactive succinimidyl ester formats. These studies consistently highlight the superior photostability and reduced self-quenching of Alexa Fluor dyes compared to their Cy dye counterparts.[1][2][3][4][]
Table 1: Quantitative Comparison of Cy5.5 and Alexa Fluor 647 Dyes
| Property | Cy5.5 | Alexa Fluor 647 | Reference |
| Excitation Maximum (nm) | ~675 | ~650-652 | |
| Emission Maximum (nm) | ~694 | ~667-670 | |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000 | |
| Photostability | Less photostable | More photostable | |
| Brightness of Conjugate | Generally lower, especially at high DOL | Significantly brighter | |
| Self-Quenching | Prone to self-quenching and aggregation | Minimal self-quenching |
It is important to note that while the core fluorophore properties provide a strong indication of performance, the specific labeling efficiency can be influenced by the biomolecule being labeled, the reaction conditions, and the reactive moiety (hydrazide vs. other functional groups). Therefore, empirical determination of the optimal dye and labeling conditions for your specific application is highly recommended.
Experimental Protocols
To facilitate a quantitative analysis of labeling efficiency, we provide detailed protocols for the labeling of glycoproteins with hydrazide dyes and the subsequent determination of the Degree of Labeling (DOL).
Protocol 1: Glycoprotein (B1211001) Labeling with this compound (or alternative hydrazide dye)
This protocol describes the generation of aldehyde groups on a glycoprotein (e.g., an antibody) via periodate oxidation, followed by conjugation with a hydrazide-functionalized fluorescent dye.
Materials:
-
Glycoprotein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Sodium meta-periodate (NaIO₄)
-
Reaction buffer (e.g., 100 mM Sodium Acetate, pH 5.5)
-
This compound (or other hydrazide dye)
-
Anhydrous DMSO
-
Desalting column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a fresh solution of sodium meta-periodate in the reaction buffer.
-
Add the periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.
-
Incubate the reaction for 30 minutes at room temperature in the dark.
-
Quench the reaction by adding glycerol (B35011) to a final concentration of 10 mM and incubate for 5 minutes.
-
Remove excess periodate and glycerol by passing the solution through a desalting column equilibrated with the reaction buffer.
-
-
Dye Conjugation:
-
Prepare a stock solution of the hydrazide dye in anhydrous DMSO.
-
Add the dye stock solution to the oxidized glycoprotein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 20-50 fold molar excess of dye is recommended.
-
Incubate the reaction for 2-4 hours at room temperature in the dark with gentle stirring.
-
-
Purification of the Labeled Glycoprotein:
-
Remove unconjugated dye by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the labeled glycoprotein.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule and is a critical measure of labeling efficiency. It can be determined using absorbance spectrophotometry.
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified labeled glycoprotein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max). For Cy5.5, A_max is approximately 675 nm, and for Alexa Fluor 647, it is approximately 650 nm.
-
-
Calculate Protein Concentration:
-
The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where:
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
-
Calculate Dye Concentration:
-
The concentration of the dye is calculated using the Beer-Lambert law: Dye Concentration (M) = A_max / ε_dye where:
-
ε_dye is the molar extinction coefficient of the dye at its A_max.
-
-
-
Calculate Degree of Labeling (DOL):
-
The DOL is the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M)
-
For many applications, a DOL of 3-7 is considered optimal for antibodies.
Visualizing the Workflow and Concepts
To further clarify the processes and relationships described, the following diagrams are provided.
Caption: Experimental workflow for glycoprotein labeling and quantitative analysis.
Caption: Application in tracking glycoprotein receptor internalization.
Conclusion
While this compound is a competent dye for many applications, the available data on the photophysical properties of the core fluorophores suggest that Alexa Fluor 647 offers significant advantages in terms of photostability and brightness, especially at higher degrees of labeling. For applications requiring high sensitivity and stability, such as single-molecule studies or long-term imaging, Alexa Fluor 647 hydrazide may be the superior choice. However, for routine applications, the cost-effectiveness of this compound may be a deciding factor.
Ultimately, the optimal choice of dye depends on the specific experimental requirements. We strongly recommend that researchers perform a side-by-side comparison of labeling efficiency and signal intensity for their particular glycoprotein of interest using the protocols provided in this guide. This empirical approach will ensure the selection of the most suitable fluorescent probe for generating high-quality, reproducible data.
References
Review of studies using Cy5.5 hydrazide for in vivo imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of studies utilizing Cy5.5 hydrazide for in vivo imaging. It offers an objective comparison of its performance against alternative fluorescent probes, supported by experimental data, to aid in the selection of the most suitable imaging agents for preclinical research.
Overview of this compound in In Vivo Imaging
This compound is a near-infrared (NIR) fluorescent dye that is widely used for labeling biomolecules in in vivo imaging studies. Its emission in the NIR window (around 700 nm) allows for deeper tissue penetration and reduced autofluorescence compared to dyes that emit in the visible spectrum. The hydrazide reactive group specifically targets aldehyde and ketone groups, which can be generated on glycoproteins and antibodies through periodate (B1199274) oxidation, enabling site-specific conjugation that often preserves the biological activity of the labeled molecule.
Performance Comparison of this compound and Alternatives
The selection of a fluorescent probe is critical for the success of in vivo imaging studies. This section compares the photophysical properties and in vivo performance of Cy5.5 with other commonly used NIR dyes, such as Indocyanine Green (ICG) and IRDye 800CW.
Photophysical Properties
The fundamental characteristics of a fluorescent dye dictate its suitability for specific applications. Key properties include the maximum excitation and emission wavelengths, molar extinction coefficient (a measure of how strongly it absorbs light), and quantum yield (the efficiency of fluorescence).
| Property | Cy5.5 | Indocyanine Green (ICG) | IRDye 800CW |
| Excitation Maximum (nm) | ~675 | ~780 | ~774 |
| Emission Maximum (nm) | ~694 | ~820 | ~794 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000 | ~200,000 | ~240,000 |
| Quantum Yield | Moderate | Low | High |
| Reactive Group | Hydrazide | N/A (used as is) | NHS Ester, Maleimide, etc. |
| Key Advantages | Carbonyl-reactive for site-specific conjugation. | FDA-approved for clinical use. | High photostability and brightness. |
| Key Disadvantages | Can be susceptible to photobleaching. | Low quantum yield, poor stability in aqueous solution. | Primarily amine-reactive (NHS ester form). |
In Vivo Performance: Tumor Targeting
A critical metric for evaluating targeted imaging agents is the tumor-to-background ratio (TBR), which indicates the specificity of the probe for the target tissue. The following table summarizes TBR data from various studies using Cy5.5 labeled targeting moieties.
| Targeting Moiety | Tumor Model | Time Post-Injection | Tumor-to-Background Ratio (TBR) | Reference |
| RGD Peptide | U87MG Glioma | 24 hours | ~3.5 | [1] |
| cRGD-CLIO Nanoparticles | BT-20 Breast Cancer | Not Specified | High ratio of targeted vs. non-targeted nanoparticle accumulation | [2] |
| FFRck-fVIIa | ASPC-1 Pancreatic Cancer | Day 1 - Day 26 | Specific tumor localization observed | [3] |
It is important to note that direct comparison of TBR values across different studies can be challenging due to variations in experimental conditions, including the animal model, tumor type, and imaging system used. One study directly comparing EGF conjugated to Cy5.5 and IRDye 800CW for imaging EGFR-positive breast cancer xenografts found that the IRDye 800CW conjugate resulted in a significantly reduced background and an enhanced tumor-to-background ratio compared to the Cy5.5 conjugate.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable in vivo imaging data. This section provides a synthesized protocol for antibody conjugation with this compound and a general workflow for in vivo imaging.
Antibody Labeling with this compound
This protocol outlines the site-specific conjugation of this compound to the carbohydrate moieties of an antibody.
Materials:
-
Antibody (in an amine-free buffer)
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Anhydrous DMSO
-
Reaction Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)
-
Quenching Solution (e.g., ethylene (B1197577) glycol)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody against the Reaction Buffer to remove any interfering substances.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Oxidation of Antibody:
-
Prepare a fresh solution of sodium meta-periodate in the Reaction Buffer.
-
Add the periodate solution to the antibody solution to a final concentration of 1-2 mM.
-
Incubate in the dark at room temperature for 30 minutes. This step oxidizes the carbohydrate moieties to create reactive aldehyde groups.
-
-
Quenching and Purification:
-
Stop the oxidation reaction by adding a quenching solution.
-
Immediately purify the oxidized antibody using a desalting column pre-equilibrated with the Reaction Buffer to remove excess periodate.
-
-
Conjugation Reaction:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Add the this compound solution to the purified oxidized antibody solution. A molar excess of 20-50 fold of dye to antibody is a common starting point.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Remove unconjugated this compound from the antibody-dye conjugate using a size-exclusion chromatography column.
-
Collect the fractions containing the labeled antibody.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~675 nm (for Cy5.5).
-
In Vivo Imaging Workflow
This protocol provides a general workflow for small animal imaging using a Cy5.5-labeled targeting agent.[3][4]
Materials:
-
Animal model (e.g., tumor-bearing mouse)
-
Cy5.5-labeled probe
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using a calibrated vaporizer with isoflurane.
-
Acquire a baseline image before injecting the probe to assess autofluorescence.
-
-
Probe Administration:
-
Dilute the Cy5.5-labeled probe to the desired concentration in a sterile vehicle (e.g., PBS).
-
Inject the probe intravenously via the tail vein. The typical injection volume is 100-200 µL.
-
-
Image Acquisition:
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.
-
Use appropriate excitation and emission filters for Cy5.5 (e.g., excitation ~640 nm, emission ~700 nm).
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a non-tumor area (e.g., muscle) to quantify the fluorescence intensity.
-
Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
-
-
Ex Vivo Analysis (Optional):
-
At the final time point, euthanize the animal.
-
Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Image the excised organs to confirm the in vivo findings and quantify the biodistribution of the probe.
-
Visualizations
The following diagrams illustrate the key experimental workflows described in this guide.
References
Safety Operating Guide
Proper Disposal of Cy5.5 Hydrazide: A Step-by-Step Guide for Laboratory Personnel
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of Cy5.5 hydrazide, a fluorescent dye commonly used in biological research. Adherence to these protocols is critical for minimizing risks to personnel and the environment.
This compound is a reactive cyanine (B1664457) dye that, while invaluable in research, requires careful management as chemical waste. The hydrazide component, in particular, is a derivative of hydrazine (B178648), a substance known for its potential toxicity and reactivity. Therefore, proper disposal is not merely a suggestion but a critical component of a comprehensive laboratory safety plan.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific Chemical Hygiene Plan and to wear appropriate Personal Protective Equipment (PPE). This includes, at a minimum, a lab coat, safety glasses or goggles, and chemical-resistant gloves. All handling of this compound waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.
Step-by-Step Disposal Protocol
This protocol outlines a recommended procedure for the collection, neutralization (where applicable), and final disposal of this compound waste.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step.
-
Solid Waste: All solid materials contaminated with this compound, such as pipette tips, gloves, and absorbent paper, should be collected in a dedicated, clearly labeled hazardous waste container. The container must be made of a material compatible with the chemicals it will hold and have a secure, leak-proof lid.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, designated hazardous waste container. It is crucial to avoid mixing this waste with other chemical waste streams to prevent unintended reactions. The container should be robust, leak-proof, and clearly labeled.
Table 1: Waste Container Specifications
| Waste Type | Container Material | Labeling Requirements |
| Solid Waste | High-density polyethylene (B3416737) (HDPE) or other compatible plastic | "Hazardous Waste," "this compound Solid Waste," and the date accumulation begins. |
| Liquid Waste | Borosilicate glass or HDPE | "Hazardous Waste," "this compound Liquid Waste," the approximate concentration, and the date accumulation begins. |
Step 2: Chemical Neutralization of Liquid Waste (Optional but Recommended)
Due to the reactive nature of the hydrazide moiety, chemical neutralization of liquid waste before disposal is a best practice to reduce its hazard level. This process should only be undertaken by trained personnel in a controlled laboratory setting.
Method 1: Neutralization with Sodium Hypochlorite (B82951) (Bleach)
-
Dilution: In a chemical fume hood, dilute the this compound waste solution with water to a concentration of less than 5%.
-
Neutralization: Slowly add a 5% sodium hypochlorite solution (household bleach) to the diluted waste while stirring. The recommended ratio is approximately 2 moles of hypochlorite for every mole of hydrazide.
-
Monitoring: The reaction can be exothermic. Monitor the temperature and add the bleach solution slowly to control the reaction rate.
-
Verification: After the addition is complete, allow the mixture to react for at least one hour. Check the pH to ensure it is within a neutral range (6-8).
Method 2: Neutralization with Alpha-Ketoglutaric Acid
For a potentially safer alternative, alpha-ketoglutaric acid can be used to neutralize hydrazine compounds, forming a more stable and less hazardous byproduct.
-
Preparation: Prepare a solution of alpha-ketoglutaric acid.
-
Reaction: Add the alpha-ketoglutaric acid solution to the this compound waste. The reaction proceeds at room temperature.
-
Completion: Allow the reaction to proceed for several hours to ensure complete neutralization.
Step 3: Final Disposal
Once collected and, if applicable, neutralized, the waste must be disposed of in accordance with institutional and local regulations.
-
Labeling: Ensure all waste containers are accurately and fully labeled with their contents and associated hazards.
-
Storage: Store the sealed waste containers in a designated satellite accumulation area away from incompatible chemicals.
-
Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never pour this compound waste down the drain.
Decontamination of Laboratory Equipment
Any laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Rinse the equipment with an appropriate solvent (e.g., ethanol (B145695) or methanol) to remove the bulk of the fluorescent dye. Collect this rinse as hazardous liquid waste.
-
Detergent Wash: Wash the equipment with a laboratory-grade detergent and warm water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse or storage.
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound waste.
By implementing these procedures, researchers and laboratory personnel can effectively manage this compound waste, ensuring a safe working environment and protecting our ecosystems. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
